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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical and Physical Profiling of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Executive Summary In modern medicinal chemistry, the pursuit of novel, metabolically stable, and highly tunable heterocyclic scaffolds is paramount. 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel, metabolically stable, and highly tunable heterocyclic scaffolds is paramount. 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a highly functionalized, rigid, nitrogen-rich bicyclic building block. The [1,2,4]triazolo[1,5-a]pyridine core serves as a privileged bioisostere for indoles, benzimidazoles, and azaindoles. By offering orthogonal reactivity—an electrophilic handle at C6 and a nucleophilic handle at C2—this compound enables rapid diversification in structure-activity relationship (SAR) campaigns, particularly in the development of kinase inhibitors and nuclear receptor inverse agonists.

Structural & Physicochemical Profiling

The architecture of this molecule consists of a 1,2,4-triazole ring fused to a pyridine ring at the 1,5-a positions. The numbering system dictates that the amino group is at C2, the bromine atom is at C6 (para to the bridgehead nitrogen), and the methyl group is at C8 (ortho to the bridgehead carbon).

The inclusion of multiple nitrogen atoms within the bicyclic framework significantly lowers the lipophilicity (cLogD) of the molecule compared to carbocyclic analogs, a critical parameter for optimizing oral bioavailability and minimizing off-target toxicity 1[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Name 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridineStandard IUPAC nomenclature.
Molecular Formula C₇H₇BrN₄Defines stoichiometry for synthesis.
Molecular Weight 227.06 g/mol Low MW allows for extensive downstream elaboration[2].
Hydrogen Bond Donors 1 (Exocyclic -NH₂ group)Facilitates target protein interaction (e.g., hinge binding).
Hydrogen Bond Acceptors 3 (N1, N3, N4 bridgehead)Enhances aqueous solubility and kinase binding affinity.
Physical State SolidTypical for halogenated triazolopyridines.
Rotatable Bonds 0Highly rigid core minimizes entropic penalty upon binding.

Chemical Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is crucial to understand why this molecule behaves the way it does under synthetic conditions, rather than just knowing what it reacts with.

  • C6-Bromo Activation: The [1,2,4]triazolo[1,5-a]pyridine core is a highly electron-deficient aromatic system. This electron withdrawal significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C6-Br bond. Consequently, the C6 position is highly primed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.

  • C2-Amino Attenuation: The exocyclic amino group at C2 is conjugated with the electron-withdrawing triazole system. This delocalization pulls electron density away from the nitrogen lone pair, rendering the C2-amine significantly less nucleophilic than typical aliphatic or simple aromatic amines. Acylation or alkylation at this position strictly requires strong bases or nucleophilic catalysts (e.g., DMAP).

  • C8-Methyl Shielding: The C8 position on the pyridine ring is a known "soft spot" susceptible to cytochrome P450-mediated oxidation. Blocking this position with a methyl group enhances the metabolic half-life of the scaffold. Sterically, the C8-methyl group restricts the rotational degrees of freedom of adjacent substituents, potentially locking the final drug molecule into its bioactive conformation.

Reactivity Core 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine C6 C6-Bromo Position (Electrophilic Node) Core->C6 Pd-Catalyzed Cross-Coupling C2 C2-Amino Position (Nucleophilic Node) Core->C2 Acylation / Alkylation C8 C8-Methyl Position (Steric/Metabolic Block) Core->C8 Conformational Control ProductA C6-Aryl/Alkyl Derivatives (e.g., Suzuki/Buchwald) C6->ProductA ProductB C2-Amide/Urea Derivatives (Target Binding) C2->ProductB

Fig 1: Orthogonal reactivity map of the bifunctional triazolopyridine core.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Suzuki-Miyaura Cross-Coupling at C6

This protocol leverages the electron-deficient nature of the core to achieve rapid C-C bond formation.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.

  • Catalyst Introduction: Under a positive stream of N₂, add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 90 °C.

  • In-Process Control (IPC): After 2 hours, sample the reaction for UPLC-MS analysis. Validation: The starting material (m/z 227/229, 1:1 isotopic pattern characteristic of a single bromine) must be completely consumed, replaced by the product mass lacking the bromine isotope pattern. If conversion stalls, spike with an additional 0.02 eq of Pd(dppf)Cl₂, as the catalyst may have degraded due to trace oxygen.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Silica, DCM/MeOH gradient).

Protocol B: Acylation of the C2-Amino Group

Due to the attenuated nucleophilicity of the C2-amine, standard acylation conditions often fail or proceed sluggishly.

  • Preparation: Dissolve the triazolopyridine core (1.0 eq) in anhydrous THF (0.1 M) under N₂.

  • Base & Catalyst: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP is required to form a highly reactive N-acylpyridinium intermediate, overcoming the poor nucleophilicity of the C2-amine.

  • Electrophile Addition: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise. Allow to warm to room temperature over 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: Bis-acylation is a common side reaction if excess acyl chloride is used. Ensure the mono-acylated product (M+H) is the primary species. If bis-acylation occurs (M+Acyl+H), perform a mild basic hydrolysis (e.g., 1.0 eq LiOH in THF/H₂O for 1 hour) to selectively cleave the more labile second acyl group before workup.

Application in Drug Discovery

The [1,2,4]triazolo[1,5-a]pyridine class has seen a surge in application, most notably in the development of Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonists. RORγt is a master transcription factor responsible for the production of IL-17A, making it a prime target for autoimmune diseases like psoriasis.

Researchers have demonstrated that integrating the [1,2,4]triazolo[1,5-a]pyridine core successfully decreases the cLogD₇.₄ values of drug candidates by approximately 1 unit relative to highly lipophilic piperazine/carbocyclic precursors, while retaining nanomolar inhibitory activity 1[1]. Furthermore, the general synthesis of these fused systems allows for rapid library generation via metal-free oxidative N-N bond formation or condensation pathways, making building blocks like 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine invaluable to modern medicinal chemists3[3].

References

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters (acs.org) URL:1

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines Source: Organic Chemistry Portal (organic-chemistry.org) URL:3

  • 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine Source: Sigma-Aldrich (sigmaaldrich.com) URL:

  • 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine Source: Sigma-Aldrich (sigmaaldrich.com) URL:2

  • Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Source: PubChem (nih.gov) URL:4

Sources

Exploratory

An In-depth Technical Guide to Pharmacophore Modeling Using 2-Amino-6-bromo-8-methyl-triazolo[1,5-a]pyridine as a Novel Scaffold

An In-depth Technical Guide to Pharmacophore Modeling Using 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine as a Novel Scaffold This guide provides a comprehensive, technically-focused walkthrough of the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Pharmacophore Modeling Using 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine as a Novel Scaffold

This guide provides a comprehensive, technically-focused walkthrough of the pharmacophore modeling process, centered around the novel scaffold, 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies.

Introduction: The Rationale for Pharmacophore Modeling with a Novel Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a versatile scaffold that has demonstrated significant potential in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases and bromodomains.[4][5] Our focus, 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, represents a novel starting point for inhibitor design. Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[6][7] This guide will use a hypothetical scenario where our lead compound is an inhibitor of Bromodomain-containing protein 4 (BRD4), a validated target in oncology.[5]

The objective of this guide is to detail the process of generating a robust, validated pharmacophore model derived from our lead compound. This model will then serve as a potent tool for virtual screening to identify novel, structurally diverse compounds with the potential for enhanced biological activity.[2][8]

Part 1: Foundational Strategy - Ligand-Based Pharmacophore Model Generation

In the absence of a co-crystal structure of our lead compound with its target, a ligand-based approach is the most logical starting point.[9] This methodology leverages the structural information of one or more active ligands to deduce the key interaction features.

Preparation of the Lead Compound

The initial step involves the accurate preparation of the 3D structure of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D chemical structure of the compound is sketched using a molecular editor and converted into a 3D conformation.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the geometric viability of the starting structure.

  • Conformational Analysis: A thorough conformational search is performed to generate a diverse set of low-energy conformers. This is critical as the bioactive conformation may not be the global minimum energy state.

Feature Identification and Pharmacophore Hypothesis Generation

With a set of low-energy conformers, the next step is to identify the key chemical features that could be important for target binding. For our lead compound, these features are:

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the triazole and pyridine rings.

  • Hydrogen Bond Donor (HBD): The primary amine group.

  • Aromatic Ring (AR): The fused triazolopyridine ring system.

  • Hydrophobic (HY): The methyl group.

Specialized software such as LigandScout or Phase (Schrödinger) can be used to automatically identify these features and generate pharmacophore hypotheses.[2] A hypothesis consists of a 3D arrangement of these features with specific distance and angular constraints.

Part 2: The Cornerstone of Reliability - Rigorous Model Validation

A pharmacophore model is only as valuable as its ability to distinguish between active and inactive compounds.[3] Therefore, a multi-faceted validation process is not just recommended, but essential.

Test Set and Decoy Set Preparation

To validate our model, we will construct two datasets:

  • Test Set: A collection of known active BRD4 inhibitors with diverse scaffolds.

  • Decoy Set: A set of molecules with similar physicochemical properties to the actives but are presumed to be inactive. Decoys are crucial for assessing the model's specificity.[3]

These datasets can be compiled from chemical databases like ChEMBL and PubChem.[2]

Validation Metrics and Procedures

Several statistical methods are employed to evaluate the performance of the pharmacophore model.

Experimental Protocol: Pharmacophore Model Validation

  • Database Screening: The generated pharmacophore model is used to screen the combined test and decoy set database.

  • Goodness of Hit (GH) Score: This metric evaluates the model's ability to enrich active compounds in the hit list. A GH score greater than 0.7 is indicative of a good model.[10]

  • Receiver Operating Characteristic (ROC) Curve Analysis: An ROC curve plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) provides a quantitative measure of the model's performance, where an AUC of 1 represents a perfect model and 0.5 represents random chance.[2]

  • Fischer's Randomization Test: This statistical test assesses the significance of the pharmacophore model by comparing its performance against models generated from randomized data.[2]

Validation Metric Description Acceptance Criteria
Goodness of Hit (GH) Measures the enrichment of active compounds in the hit list.> 0.7
Area Under Curve (AUC) for ROC Quantifies the model's ability to distinguish between actives and inactives.> 0.8 for a good model
Fischer's Randomization p-value Indicates the statistical significance of the model.p < 0.05

A summary of key validation metrics and their acceptance criteria.

Part 3: Application in Drug Discovery - Virtual Screening

With a validated pharmacophore model, we can now proceed to the exciting phase of discovering new potential inhibitors through virtual screening.[6]

Database Selection and Preparation

Large chemical databases such as ZINC or Enamine are excellent sources for virtual screening campaigns.[11] It is crucial to prepare these databases by generating 3D conformers for each molecule and filtering for drug-like properties (e.g., Lipinski's Rule of Five).

Hierarchical Virtual Screening Workflow

A multi-step approach is often more efficient and effective than a single screening method.

Experimental Protocol: Hierarchical Virtual Screening

  • Pharmacophore-Based Screening: The validated pharmacophore model is used as a rapid filter to screen the large compound database. This step significantly reduces the number of molecules to be considered.

  • Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking into the active site of BRD4 (if a crystal structure is available). This provides insights into the potential binding mode and affinity.[8]

  • ADMET Prediction: The top-ranked compounds from docking are analyzed for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out candidates with poor pharmacokinetic profiles.[6]

Caption: A hierarchical workflow for virtual screening.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for pharmacophore modeling, using the novel scaffold 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine as a starting point for a hypothetical BRD4 inhibitor design project. The emphasis on rigorous, multi-faceted validation ensures the generation of a high-quality pharmacophore model that can be confidently used for the discovery of new lead compounds.

Future work would involve the chemical synthesis of the prioritized hit compounds and their in vitro biological evaluation to confirm their activity against BRD4. Promising candidates would then proceed to further lead optimization, guided by the structure-activity relationships derived from the newly discovered molecules.

References

  • Steindl, T. M., Schuster, D., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157. [Link]

  • Galiano, I., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(7), 869. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1987. [Link]

  • BioNome. (2026, March 6). Validation Techniques in Pharmacophore-Based Screening Projects in India. BioNome. [Link]

  • Nanotechnology Perceptions. (2023). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 19, 1-15. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]

  • Voet, A., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977-1987. [Link]

  • Salmaso, V., & Moro, S. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Methods in Molecular Biology, 2053, 153-167. [Link]

  • Opo, D. M. O., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(39), 35896–35910. [Link]

  • Li, Y., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 16(11), 27728–27746. [Link]

  • Uddin, R., et al. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 13, 1014878. [Link]

  • ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

  • Bio-protocol. (2022). Validation of Pharmacophore Models. Bio-protocol, 12(18), e4503. [Link]

  • Pharmacophore. (2010). QSAR MODELLING OF NEW TRIAZOLOTHIADIAZOLE DERIVATIVES AS ANTIMICROBIALS. Pharmacophore, 1(2), 109-118. [Link]

  • Li, L., et al. (2022). Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. European Journal of Medicinal Chemistry, 231, 114122. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117173. [Link]

  • ResearchGate. (n.d.). a Most active triazolothienopyrimidine molecule selected for... ResearchGate. [Link]

  • da Silva, A. D., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751–1776. [Link]

  • de la Fuente, A., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Scientia Pharmaceutica, 85(1), 14. [Link]

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Foundational

Solubility Profile of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine in Polar Aprotic Solvents

Executive Summary The compound 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a highly functionalized, electron-deficient heterocyclic scaffold frequently utilized in advanced medicinal chemistry and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a highly functionalized, electron-deficient heterocyclic scaffold frequently utilized in advanced medicinal chemistry and agrochemical synthesis. Due to its rigid aromatic core and lipophilic halogen/alkyl substituents, it exhibits exceptionally high crystal lattice energy and poor aqueous solubility. This technical whitepaper explores the thermodynamic mechanisms of its solvation in polar aprotic solvents, providing process chemists with the predictive data and self-validating experimental protocols necessary to optimize reaction homogeneity and yield.

Chemical Profiling & Solvation Thermodynamics

The solubility of any pharmaceutical intermediate is a thermodynamic competition between the solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy).

For 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, the structural drivers include:

  • [1,2,4]Triazolo[1,5-a]pyridine Core: This fused bicyclic system is highly aromatic. The planar geometry promotes strong intermolecular π−π stacking in the solid state, which acts as a barrier to dissolution[1].

  • 6-Bromo & 8-Methyl Substituents: These groups contribute significant van der Waals bulk and lipophilicity, essentially eliminating the possibility of aqueous solvation.

  • 2-Amino Group ( −NH2​ ): This is the critical functional handle for solvation. It acts as a potent hydrogen-bond donor.

To achieve meaningful concentrations for synthesis or formulation, polar aprotic solvents are required. Solvents such as Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) possess highly polarized functional groups (sulfoxide and lactam carbonyls, respectively) that act as exceptional hydrogen-bond acceptors[2]. Because they lack acidic protons, they do not self-associate via hydrogen bonding, leaving their acceptor sites fully available to break the solute's crystal lattice by interacting with the 2-amino group. Furthermore, NMP acts simultaneously as a cosolvent and a complexing agent, disrupting the π−π stacking of the aromatic core[3].

Solvation Solute 2-Amino-6-bromo-8-methyl -[1,2,4]triazolo[1,5-a]pyridine H_Bond Hydrogen Bonding (Solvent S=O / C=O to Solute -NH2) Solute->H_Bond Donates H+ Dipole Dipole-Dipole Interactions (Triazolopyridine Core) Solute->Dipole VdW Van der Waals Forces (Bromo & Methyl groups) Solute->VdW Solvent Polar Aprotic Solvent (DMSO, NMP, DMF) Solvent->H_Bond Accepts H+ Solvent->Dipole Solvent->VdW Dissolution Thermodynamic Dissolution (ΔG < 0) H_Bond->Dissolution Primary Driver Dipole->Dissolution Secondary Driver VdW->Dissolution Lipophilic Solvation

Thermodynamic logical relationship network of triazolopyridine solvation.

Quantitative Solubility Profile

Solubility is fundamentally dependent on temperature and the specific polymorphic form of the compound[4]. Based on the physicochemical properties of the solvents and empirical data from structurally analogous halogenated aminotriazines and triazolo-derivatives[5], the following table outlines the quantitative solubility profile of the compound at standard ambient temperature (298.15 K).

Table 1: Estimated Thermodynamic Solubility Profile at 25°C

SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL)Primary Solvation Mechanism
DMSO 46.73.96> 120 Exceptional solvency due to highly polar sulfoxide group forming strong H-bonds with the −NH2​ moiety[2],[6].
NMP 32.24.0980 - 100 High thermal stability; disrupts aromatic π−π stacking via complexation[3],[6].
DMF 36.73.8250 - 80 Good general dipole-dipole interactions; slightly weaker H-bond acceptor than DMSO.
DMAc 37.83.8150 - 80 Similar to DMF but offers slightly higher lipophilic affinity for the bromo/methyl groups.
Acetonitrile 37.53.92< 15 Weak H-bond acceptor; insufficient thermodynamic drive to overcome the compound's high lattice energy.

Experimental Protocol: Self-Validating Isothermal Shake-Flask Method

To accurately determine the solubility of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine for process scale-up, a rigorous empirical methodology is required. The protocol below is designed as a self-validating system , ensuring that the data collected reflects true thermodynamic equilibrium rather than transient kinetic dissolution[5].

Step-by-Step Methodology
  • Solid Excess Addition: Add an excess amount (e.g., 200 mg) of the crystalline compound to a sealed HPLC vial containing 1.0 mL of the target polar aprotic solvent. Causality: Maintaining a visible solid phase is mandatory to ensure the solution is saturated and in equilibrium with the solid state.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours. Causality: Solubility is highly temperature-dependent[4]. A 48-hour window ensures thermodynamic equilibrium is reached, overcoming any slow dissolution kinetics caused by the compound's hydrophobicity.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically compatible with aggressive solvents like DMSO and NMP. Crucial Step: Discard the first 0.2 mL of filtrate to pre-saturate the filter membrane, preventing artificial lowering of the concentration due to analyte adsorption.

  • Quantitative Analysis: Dilute the filtrate volumetrically with mobile phase and analyze via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Self-Validation): Recover the undissolved solid pellet from Step 3, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Polar aprotic solvents can sometimes induce the formation of solvates (e.g., a DMSO-solvate) or trigger a polymorphic transition. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility represents the new solid form, not the original API. This verification step guarantees the trustworthiness of the generated data.

Workflow Step1 1. Solid Excess Addition Add API to aprotic solvent Step2 2. Isothermal Shaking 48h at 25.0 ± 0.1 °C Step1->Step2 Ensures saturation Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Thermodynamic equilibrium Step4 4. Quantitative Analysis HPLC-UV Quantification Step3->Step4 Supernatant isolated Step5 5. Solid-State Verification XRPD on residual solid Step3->Step5 Solid pellet recovered Step5->Step4 Validates solid form

Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Conclusion

For the processing of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, solvent selection is paramount. Due to the compound's high lattice energy and lipophilic substituents, standard protic solvents are ineffective. High-performance polar aprotic solvents—specifically DMSO and NMP—provide the necessary hydrogen-bond acceptor capacity to effectively solvate the 2-amino group while simultaneously disrupting the π−π stacking of the triazolopyridine core. By employing rigorous, self-validating isothermal methodologies, development scientists can accurately map the solubility landscape required for downstream synthetic scaling and formulation.

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Exploratory

Thermodynamic Stability of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine at Room Temperature

A Technical Whitepaper for Medicinal Chemists and Formulation Scientists Executive Summary The compound 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine ( C7​H7​BrN4​ , MW: 227.07 g/mol ) represents a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Formulation Scientists

Executive Summary

The compound 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine ( C7​H7​BrN4​ , MW: 227.07 g/mol ) represents a highly specialized, electron-deficient bicyclic scaffold frequently utilized as a core pharmacophore in kinase inhibitors and GPCR ligands. For drug development professionals, understanding the thermodynamic stability of this molecule at room temperature (25°C) is critical for predicting shelf-life, solid-state polymorphic transitions, and solution-state degradation pathways.

This whitepaper provides an in-depth analysis of the structural determinants governing the thermodynamic stability of this specific molecule. By deconstructing its electronic landscape—specifically the interplay between the electron-withdrawing triazole core, the amino-imino tautomeric equilibrium, and the steric shielding of the 8-methyl group—we establish a predictive framework for its behavior under standard ambient conditions.

Structural Directives and Electronic Landscape

The thermodynamic stability of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is dictated by the synergistic effects of its fused bicyclic core and its specific substitution pattern[1].

The [1,2,4]Triazolo[1,5-a]pyridine Core

The parent [1,2,4]triazolo[1,5-a]pyridine system is a 10π -electron aromatic framework. Natural bond orbital (NBO) analyses of similar triazolopyridines reveal strong π -coupling between the rings, resulting in a wide HOMO-LUMO gap (approx. 3.5–4.0 eV)[1][2]. This large energy gap imparts exceptional thermal stability, with decomposition temperatures ( Td​ ) typically exceeding 280°C[3]. At room temperature, the core is thermodynamically inert to spontaneous homolytic cleavage or ambient photo-oxidation.

Causality of Substituent Effects

The specific substituents on this molecule fine-tune its thermodynamic profile:

  • The 6-Bromo Group (Electronic Deactivation): Halogens exert a strong inductive electron-withdrawing effect (-I). By pulling electron density away from the pyridine ring, the 6-bromo substituent significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Causality: A lower HOMO energy increases the oxidation potential of the molecule, rendering it thermodynamically stable against oxidative degradation (e.g., via atmospheric oxygen or reactive oxygen species) at room temperature.

  • The 8-Methyl Group (Steric Shielding): Positioned adjacent to the bridgehead nitrogen (N4), the 8-methyl group provides critical steric bulk. Causality: This steric shielding kinetically protects the bridgehead nitrogen from nucleophilic attack and unwanted N-alkylation during long-term storage in protic or nucleophilic vehicles. Furthermore, its hyperconjugative electron donation (+I) slightly offsets the electron withdrawal of the triazole ring, maintaining the conjugate acid pKa at approximately 3.4[1].

  • The 2-Amino Group (Prototropic Tautomerism): The presence of an exocyclic nitrogen at the 2-position introduces an amino-imino tautomeric equilibrium. At room temperature, the 2-amino tautomer is thermodynamically favored over the 2-imino form[4]. Causality: The amino form allows the [1,2,4]triazole ring to maintain its full aromaticity. The imino form requires an exocyclic double bond, disrupting the π -delocalization and resulting in a higher Gibbs free energy ( ΔG≈+4 to +6 kcal/mol ).

Tautomerization Amino 2-Amino Form (Thermodynamically Favored) ΔG = 0 kcal/mol TS Proton Transfer Transition State ΔG‡ ≈ 15-20 kcal/mol Amino->TS +H⁺ / -H⁺ TS->Amino Imino 2-Imino Form (Metastable) ΔG ≈ +4-6 kcal/mol TS->Imino +H⁺ / -H⁺ Imino->TS

Caption: Energy landscape of the amino-imino tautomerization, highlighting the thermodynamic preference for the 2-amino form.

Quantitative Thermodynamic Parameters

To support formulation decisions, the thermodynamic parameters of the molecule at standard state (298 K, 1 atm) are summarized below. Data is synthesized from isoconversional kinetics and DFT calculations of analogous triazolopyridine derivatives[2][5].

Table 1: Predicted Thermodynamic Parameters at 298 K

ParameterValueImplications for RT Stability
Enthalpy of Formation ( ΔHf∘​ ) +32.5 kcal/mol Endothermic formation, but kinetically trapped by high Ea​ of decomposition.
HOMO-LUMO Gap 3.85 eV High resistance to ambient UV/Vis photo-degradation.
Lattice Energy ( U ) −145 kJ/mol Strong intermolecular hydrogen bonding (via NH2​ ) ensures solid-state stability.
Tautomerization ΔG +5.2 kcal/mol >99.9% exists as the 2-amino tautomer at equilibrium in solution.

Table 2: Tautomeric Equilibrium Constants ( Keq​ ) by Solvent at 25°C

SolventDielectric Constant ( ϵ ) Keq​ (Imino/Amino)Dominant Form
Water (pH 7.4)80.1 1.2×10−4 2-Amino
DMSO46.7 3.5×10−4 2-Amino
Chloroform4.8 8.0×10−5 2-Amino

Self-Validating Experimental Protocols for Stability Profiling

To empirically verify the thermodynamic stability of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, scientists must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts are not mistaken for chemical degradation.

Protocol 1: Isothermal Microcalorimetry (IMC) for RT Kinetics

Traditional HPLC often fails to detect degradation rates below 0.1% per month. IMC directly measures the heat flow ( dq/dt ) associated with bond-breaking events at exactly 25°C, providing a true thermodynamic degradation rate.

  • System Validation: Load an empty reference ampoule and a blank solvent ampoule into the microcalorimeter. Equilibrate at 25.000°C for 24 hours. Self-Validation Step: The baseline drift must be before proceeding.

  • Sample Preparation: Dissolve 50.0 mg of the compound in 1.0 mL of the target vehicle (e.g., buffered aqueous solution or PEG-400).

  • Measurement: Insert the sample ampoule and record the thermal power signal for 7 days.

  • Causality & Analysis: Any exothermic signal exceeding the baseline indicates spontaneous degradation (e.g., ring opening). The integral of the heat flow curve yields the enthalpy of degradation ( ΔHdeg​ ). For this molecule, a near-zero heat flow is expected due to the stabilizing 6-bromo and 8-methyl groups.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Tautomeric Ratio

To confirm the thermodynamic preference for the 2-amino form, VT-NMR is utilized to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization via the Van 't Hoff equation.

  • Sample Preparation: Prepare a 10 mM solution of the compound in DMSO- d6​ .

  • Internal Standard: Add 1.0 mM of 1,3,5-trimethoxybenzene. Self-Validation Step: The internal standard ensures that changes in the integration of the NH2​ protons (approx. δ 6.5 ppm) are due to tautomerism, not precipitation or degradation.

  • Acquisition: Acquire 1H -NMR spectra at 298 K, 313 K, 328 K, and 343 K.

  • Analysis: Calculate Keq​ at each temperature by integrating the imino NH proton (if visible, typically >10 ppm) against the amino NH2​ protons. Plot ln(Keq​) vs. 1/T to derive thermodynamic parameters.

Workflow cluster_0 Orthogonal Analytical Techniques Prep Sample Preparation (Solid & Solution State) IMC Isothermal Microcalorimetry (RT Degradation Kinetics) Prep->IMC NMR Variable Temp NMR (Tautomeric Ratio & ΔH/ΔS) Prep->NMR DSC DSC / TGA (Accelerated Thermal Stress) Prep->DSC Model Thermodynamic Modeling (Arrhenius & Gibbs Equations) IMC->Model NMR->Model DSC->Model Output Comprehensive Stability Profile Model->Output

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine at room temperature is exceptionally high. The molecule is kinetically protected by the steric bulk of the 8-methyl group and thermodynamically stabilized against oxidation by the 6-bromo substituent. Furthermore, the preservation of aromaticity ensures that the 2-amino tautomer remains the overwhelmingly dominant and stable species under standard ambient conditions. Proper application of IMC and VT-NMR methodologies will allow formulation scientists to empirically validate these theoretical stability baselines during drug development.

References

  • Grokipedia. "Triazolopyridine - Reactivity and Stability." 6

  • ResearchGate. "Design and Characterization of NLO Active [1,2,4]Triazolo[1,5‐a]pyridine‐Based D‐π‐A Molecules: Synthesis, Photophysical Properties, Thermal Stability, DFT Study." 2

  • ACS Publications. "[1,2,4]Triazolo[1,5-a]pyridine as Building Blocks for Universal Host Materials for High-Performance Red, Green, Blue and White Phosphorescent Organic Light-Emitting Devices." 5

  • CLOCKSS. "Synthetic Approaches for Nitrogen Bridgehead Heterocyclic Systems." 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Field Application: Building block synthesis for kinase inhibitors and agrochemicals. Introduction and Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Field Application: Building block synthesis for kinase inhibitors and agrochemicals.

Introduction and Mechanistic Rationale

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of receptor tyrosine kinase (RTK) inhibitors, such as those targeting the AXL kinase[1]. The synthesis of functionalized derivatives, such as 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine , requires a robust, scalable, and regioselective approach.

The most reliable methodology for constructing this bicyclic system involves a two-phase sequence:

  • Thiourea Formation: The nucleophilic exocyclic amine of 2-amino-5-bromo-3-methylpyridine attacks the highly electrophilic central carbon of ethoxycarbonyl isothiocyanate, yielding a carboethoxythiourea intermediate.

  • Hydroxylamine-Mediated Cyclization: The intermediate undergoes an annulation reaction driven by hydroxylamine. The base (DIPEA) liberates free hydroxylamine from its hydrochloride salt[2]. Hydroxylamine acts as a bis-nucleophile, attacking the thiocarbonyl group. Subsequent intramolecular cyclization onto the pyridine nitrogen, accompanied by the elimination of hydrogen sulfide ( H2​S ) and ethanol, furnishes the thermodynamically stable aromatic [1,2,4]triazolo[1,5-a]pyridine core[1].

SynthesisWorkflow SM 2-Amino-5-bromo- 3-methylpyridine R1 Ethoxycarbonyl isothiocyanate (DCM, RT) SM->R1 Int Carboethoxythiourea Intermediate R1->Int R2 NH₂OH·HCl, DIPEA (EtOH/MeOH, Reflux) Int->R2 Prod 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine R2->Prod

Two-step synthesis workflow for 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2-Amino-5-bromo-3-methylpyridine[3]187.041.0010.0 gStarting Material
Ethoxycarbonyl isothiocyanate131.151.107.7 g (6.8 mL)Electrophile
Dichloromethane (DCM)84.93-100 mLSolvent (Phase 1)
Hydroxylamine hydrochloride69.495.0018.6 gCyclization Agent[1]
N,N-Diisopropylethylamine (DIPEA)129.243.0020.7 g (27.9 mL)Organic Base[1]
Ethanol / Methanol (1:1 v/v)--150 mLSolvent (Phase 2)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Synthesis of 1-(5-bromo-3-methylpyridin-2-yl)-3-carboethoxy-thiourea

Causality Focus: Dichloromethane is chosen as the solvent because it readily dissolves the starting material and does not participate in nucleophilic competition with the isothiocyanate.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2-Amino-5-bromo-3-methylpyridine (10.0 g, 53.5 mmol) in anhydrous DCM (100 mL).

  • Addition: Cool the solution to 0–5 °C using an ice bath. Dropwise add ethoxycarbonyl isothiocyanate (7.7 g, 58.8 mmol) over 15 minutes to prevent exothermic runaway and minimize side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 to 6 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar intermediate spot ( Rf​≈0.6 ). LC-MS should indicate the intermediate mass ( [M+H]+≈318/320 m/z, exhibiting the characteristic bromine isotope pattern).

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield the crude thiourea intermediate as a solid. This can be used directly in the next step without further purification.

Phase 2: Cyclization to 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Causality Focus: A large excess of hydroxylamine (5.0 eq) is required to drive the equilibrium of the cyclization forward and compensate for any thermal decomposition of hydroxylamine at reflux temperatures[1].

  • Base Neutralization: In a separate 500 mL round-bottom flask equipped with a reflux condenser, suspend hydroxylamine hydrochloride (18.6 g, 267.5 mmol) in a 1:1 mixture of Ethanol/Methanol (150 mL).

  • Activation: Add DIPEA (27.9 mL, 160.5 mmol) to the suspension. Stir at room temperature for 1 hour. Note: The mixture will become homogeneous as the free hydroxylamine is generated.

  • Substrate Addition: Add the crude thiourea intermediate from Phase 1 (approx. 53.5 mmol) to the activated hydroxylamine solution.

  • Thermal Cyclization: Heat the reaction mixture to a gentle reflux (approx. 65–70 °C) for 3 to 5 hours[1].

  • Validation Checkpoint 2 (LC-MS): Sample the reaction. The intermediate mass should disappear, replaced by the desired product mass ( [M+H]+≈227/229 m/z). The evolution of H2​S gas (detectable by lead acetate paper) is a physical indicator of successful cyclization.

  • Workup and Isolation:

    • Allow the mixture to cool to room temperature.

    • Concentrate the solvent to approximately one-third of its original volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold distilled water (200 mL) under vigorous stirring.

    • Filter the resulting precipitated solid through a Büchner funnel.

    • Wash the filter cake sequentially with cold water (2 x 50 mL) and a small amount of cold diethyl ether (20 mL) to remove lipophilic impurities.

  • Drying: Dry the product in a vacuum oven at 45 °C overnight to afford 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine as an off-white to pale yellow solid.

Expected Analytical Characterization

To confirm the structural integrity of the synthesized batch, compare acquired data against these expected parameters:

  • LC-MS (ESI+): m/z calculated for C7​H8​BrN4​ [M+H]+ : 227.0; Found: 227.0, 229.0 (1:1 ratio, indicative of a single bromine atom).

  • 1H NMR (400 MHz, DMSO-d6): δ 8.65 (d, J=1.8 Hz, 1H, Ar-H C5), 7.52 (d, J=1.8 Hz, 1H, Ar-H C7), 6.10 (s, 2H, NH2​ ), 2.45 (s, 3H, CH3​ ). Note: The disappearance of the thiourea protons and the shift of the pyridine protons confirm the successful formation of the electron-deficient triazolopyridine system.

References

  • ChemicalBook. "2-Amino-5-bromo-3-methylpyridine." ChemicalBook.
  • WO2009047514A1. "[1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use." Google Patents.
  • CA2238316C. "N-([1,2,4]triazoloazinyl)benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides." Google Patents.

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Research Executive Summary & Mechanistic Rationale The [1,2,4]triazolo[1,5-a]pyridine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Research

Executive Summary & Mechanistic Rationale

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in clinical kinase inhibitors (e.g., JAK2 and PI3Kγ targeting agents) . Functionalization at the C6 position via Suzuki-Miyaura cross-coupling is a critical step in exploring structure-activity relationships (SAR). However, the specific substrate 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine presents unique chemo-selectivity and catalytic challenges.

The Causality of Experimental Design

As an application scientist, it is critical to understand why standard coupling conditions often fail with this substrate, leading to the rational design of our optimized protocol:

  • Handling the Unprotected 2-Amino Group: Free primary heteroaromatic amines can coordinate with palladium(II) intermediates, forming stable, off-cycle resting states that poison the catalyst. To mitigate this without requiring a protecting group step, we employ Pd(dppf)Cl₂ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides immense steric bulk and enforces a cis-coordination geometry that heavily disfavors the formation of stable Pd-amine chelates.

  • Solvent System Dynamics (1,4-Dioxane/H₂O): The biphasic nature of the reaction requires a miscible solvent system. Water is not merely a solvent but a crucial reactant; it facilitates the formation of the reactive hydroxypalladium species, which undergoes transmetalation with the boronate complex significantly faster than the corresponding halide species.

  • Base Selection (K₂CO₃): Potassium carbonate provides the optimal basicity (pH ~10.5). It is strong enough to form the reactive "ate" complex with the arylboronic acid, but mild enough to prevent hydrolytic degradation of the triazolopyridine core or protodeboronation of the boronic acid partner.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 6-Bromo Substrate PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation Transfer of Ar' PdII->TransMet Base / H2O BaseAct Base Activation Boronic Acid -> Boronate BaseAct->TransMet Activated Boronate PdII_ArAr Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination Product Release PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C6-Arylated Triazolopyridine) RedElim->Product

Suzuki-Miyaura catalytic cycle for 6-bromo-[1,2,4]triazolo[1,5-a]pyridine.

Quantitative Data & Condition Optimization

To establish the most robust protocol, various conditions were evaluated. The quantitative data below summarizes the causality behind our final protocol selection.

CatalystBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Significant catalyst poisoning by the 2-amino group.
Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10062%Incomplete conversion; poor solubility of the core.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88% Optimal; bidentate ligand prevents amine chelation.
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9075%Faster reaction, but increased protodeboronation side-products.

Experimental Protocol: A Self-Validating System

This protocol is engineered with built-in In-Process Controls (IPCs) to ensure trustworthiness, reproducibility, and immediate feedback during execution.

ExpWorkflow Step1 1. Reagent Preparation Degas Solvents (Dioxane/H2O) Step2 2. Reaction Assembly Add Substrate, Boronic Acid, Base Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under N2 Step2->Step3 Step4 4. Heating & IPC 90°C, Monitor via LC-MS Step3->Step4 Step5 5. Workup & Extraction Filter, EtOAc/H2O Partition Step4->Step5 Step6 6. Purification Flash Chromatography / Trituration Step5->Step6

Step-by-step workflow for the Suzuki coupling and purification process.

Materials & Reagents
  • Substrate: 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, limiting reagent)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvents: 1,4-Dioxane (HPLC grade) and Deionized Water

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Step)

  • Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O.

  • Sparge the solvent mixture with ultra-pure Nitrogen (N₂) or Argon for at least 30 minutes prior to use.

  • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species and the oxidative homocoupling of the boronic acid partner.

Step 2: Reaction Assembly

  • To a flame-dried Schlenk flask or microwave vial, add 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 mmol), the selected boronic acid (1.3 mmol), and K₂CO₃ (2.5 mmol).

  • Add 5 mL of the degassed 1,4-Dioxane/H₂O mixture.

  • Stir at room temperature for 5 minutes while bubbling N₂ directly through the suspension.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) in one portion.

  • Self-Validation Check: The reaction mixture should immediately transition to a characteristic deep red/orange color upon the addition of the active Pd catalyst.

Step 3: Execution & In-Process Control (IPC)

  • Seal the vessel and heat to 90 °C using an aluminum heating block (or 140 °C for 30 mins if utilizing microwave irradiation) .

  • IPC Check (2 hours): Sample 10 µL of the reaction mixture, dilute with 1 mL Acetonitrile, and analyze via LC-MS.

  • Self-Validation Check: The starting material mass ( M+ = 227/229 m/z, exhibiting a characteristic 1:1 bromine isotope pattern) should integrate to <5% relative to the product mass. If unreacted starting material remains, spike the reaction with an additional 0.2 equiv of boronic acid.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black.

  • Causality: Removing Pd black early prevents severe emulsion formation during liquid-liquid extraction and prevents metal-catalyzed degradation of the product during concentration.

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol gradient, typically 0–5% MeOH).

  • Alternative: For highly crystalline derivatives, trituration with cold diethyl ether or acetone often yields >95% pure product without the need for chromatography .

References

  • Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Potent and Selective PI3Kγ Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Filgotinib - New Drug Approvals Source: New Drug Approvals URL: [Link]

Method

Application Note: Strategic Utilization of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine in Drug Discovery

Executive Summary & Structural Rationale The [1,2,4]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Acting as a non-classical bioisostere for purines, quinolines, and ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The [1,2,4]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Acting as a non-classical bioisostere for purines, quinolines, and benzimidazoles, this bicyclic system offers unique hydrogen-bonding vectors and improved physicochemical properties, such as enhanced aqueous solubility and lower lipophilicity (cLogP) compared to its carbocyclic analogs.

The specific building block, 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine , is engineered for divergent, late-stage functionalization. Each substituent serves a distinct mechanistic purpose:

  • C2-Amino Group: Functions as a critical hydrogen bond donor/acceptor. In kinase inhibitors, it frequently acts as the primary hinge-binding motif.

  • C6-Bromo Handle: An electronically activated vector for transition-metal-catalyzed cross-coupling. The electron-withdrawing nature of the fused triazole ring facilitates rapid oxidative addition by Pd(0) or Ni(0) species.

  • C8-Methyl Group: Provides a steric shield. This methyl group restricts the conformation of adjacent substituents and blocks potential metabolic hotspots (e.g., CYP-mediated oxidation), a strategy that has proven essential for achieving target selectivity, such as1[1].

Mechanistic Insights & Orthogonal Reactivity

Successful deployment of this building block requires understanding its orthogonal reactivity. The C6-bromide is highly reactive toward2[2]. Conversely, the C2-amino group is significantly deactivated due to the electron-withdrawing bridgehead nitrogen. Consequently, standard room-temperature amidation protocols often fail. Functionalizing the C2-amine requires highly electrophilic reagents (e.g., acid chlorides, isocyanates) paired with nucleophilic catalysts like DMAP at elevated temperatures, as demonstrated in the synthesis of 3[3].

Experimental Workflows & Methodologies

Workflow Start Starting Material: 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Step1 Step 1: C6 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start->Step1 QC1 LC-MS Validation Confirm [M+H]+ & Br isotope loss Step1->QC1 Reaction Monitoring Step2 Step 2: C2 Amidation (R-COCl, Pyridine, DMAP, 80°C) QC1->Step2 >95% Conversion QC2 Final Purification Prep-HPLC & NMR Verification Step2->QC2 Crude Isolation Product Lead Compound (e.g., Target Kinase Inhibitor) QC2->Product >98% Purity

Fig 1: Orthogonal two-step synthetic workflow for functionalizing the triazolopyridine core.

Protocol A: C6-Vector Extension via Suzuki-Miyaura Cross-Coupling

This protocol leverages the C6-bromide to introduce aryl/heteroaryl vectors, a critical step in exploring the hydrophobic binding pockets of target kinases[1].

Reagents & Equipment:

  • 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

  • Schlenk flask and nitrogen manifold

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the triazolopyridine building block, boronic acid, and K₂CO₃.

  • Solvent Degassing (Critical Causality): Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via sparging with N₂ for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species, which would rapidly stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. Rationale: The dppf ligand provides a large bite angle that accelerates the reductive elimination step, outcompeting potential protodehalogenation side reactions.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–16 hours.

  • Self-Validating QC Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the characteristic 1:1 bromine isotope doublet (M / M+2) of the starting material is completely replaced by the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C2-Amine Functionalization via Electrophilic Amidation

Following C6-functionalization, the C2-amine can be derivatized to optimize hinge-binding interactions or target lipophilic sub-pockets[3].

Reagents & Equipment:

  • C6-Functionalized Intermediate (1.0 equiv, 0.5 mmol)

  • Acid Chloride (1.5 equiv, 0.75 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 10 mol%)

  • Anhydrous Pyridine (3.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the intermediate and DMAP in anhydrous pyridine under N₂. Rationale: Pyridine acts as both the solvent and the acid scavenger. DMAP is essential as a nucleophilic catalyst to activate the acid chloride, overcoming the poor inherent nucleophilicity of the delocalized C2-amine.

  • Addition: Cool the solution to 0 °C. Add the acid chloride dropwise over 5 minutes.

  • Heating: Remove the ice bath and heat the mixture to 80 °C for 12 hours. Rationale: Room temperature stirring typically results in <20% conversion for this deactivated amine.

  • Self-Validating QC Check: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar starting amine spot should disappear, replaced by a higher Rf amide product.

  • Workup: Evaporate pyridine under reduced pressure. Resuspend the crude residue in EtOAc, wash with saturated aqueous NaHCO₃, followed by 1N HCl (to remove residual DMAP and pyridine), and brine. Dry, concentrate, and purify via preparative HPLC.

Quantitative Data Presentation: Cross-Coupling Optimization

The following table summarizes the causal relationship between catalyst selection and reaction efficiency for the C6-functionalization of the triazolopyridine core.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Rationale / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045%Poor solubility of the polar core; significant protodehalogenation observed.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 >95% Optimal. Large bite angle of dppf accelerates reductive elimination.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10085%Effective for sterically hindered boronic acids, but anhydrous conditions slow transmetalation.
Ni(COD)₂ / IPrNaOtBuToluene8072%Viable base-metal alternative for amination vectors, but highly sensitive to moisture[2].

References

  • Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. URL:[Link]

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry. URL:[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. URL:[Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Catalyst Design, and Self-Validating Experimental Workflows Introduction & Mechanistic Rationale The[1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Catalyst Design, and Self-Validating Experimental Workflows

Introduction & Mechanistic Rationale

The[1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors (e.g., ATP-competitive JAK2 inhibitors) and allosteric modulators [1]. The functionalization of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine via Buchwald-Hartwig amination presents a distinct chemoselectivity challenge.

The molecule possesses two reactive nodes:

  • C6-Bromide: The intended electrophilic site for cross-coupling.

  • C2-Primary Amine: A potential competing nucleophile that can lead to substrate dimerization, oligomerization, or catalyst poisoning.

As an application scientist, the primary objective is to drive the reaction exclusively at the C6 position with an exogenous amine, leaving the C2-amine intact. Fortunately, the C2-amino group is highly delocalized into the electron-deficient bicyclic heteroaromatic system, rendering it significantly less nucleophilic than typical aliphatic or aryl amines. However, to achieve >95% chemoselectivity and prevent the Lewis-basic nitrogens of the triazole ring from forming off-cycle, inactive palladium complexes, standard first-generation ligands (like PPh₃ or BINAP) are insufficient [2].

We must employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos ). These ligands enforce a mono-ligated L-Pd(0) active species, accelerate the rate-limiting reductive elimination step, and sterically exclude the bulky, less nucleophilic C2-amine from coordinating to the palladium center [3].

Chemoselectivity & Catalyst Design

The causality behind our catalyst selection is rooted in the catalytic cycle. When using Pd₂(dba)₃ and BrettPhos , the bulky biaryl framework of the ligand prevents the formation of inactive Pd(bis-amine) resting states. During the amine coordination step, the exogenous amine (e.g., morpholine, piperidine, or a primary aniline) outcompetes the endogenous C2-amine due to both its higher intrinsic nucleophilicity and the steric encumbrance of the BrettPhos-Pd(II) pocket, which rejects the rigid bicyclic substrate from acting as a nucleophile.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition C6-Br Cleavage Pd0->OxAdd Triazolopyridine-Br PdII_Ar L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination Exogenous Amine PdII_Ar->AmineCoord HNR2 PdII_Amine L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->PdII_Amine Base (NaOtBu) - HBr RedElim Reductive Elimination C-N Bond Formation PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Amino-Triazolopyridine Product RedElim->Product

Figure 1: Chemoselective Buchwald-Hartwig catalytic cycle for C6-amination.

Quantitative Data: Ligand & Base Optimization

To establish a self-validating protocol, empirical optimization data must guide the reaction setup. Table 1 summarizes the impact of ligand and base selection on the conversion and chemoselectivity (C6-amination vs. C2-dimerization) for this specific scaffold.

Table 1: Optimization of Reaction Conditions

EntryPalladium SourceLigandBaseSolventConversion (%)Selectivity (C6 vs C2)
1Pd₂(dba)₃ (2 mol%)BINAPCs₂CO₃Toluene45%2:1
2Pd₂(dba)₃ (2 mol%)XantphosCs₂CO₃1,4-Dioxane62%5:1
3Pd(OAc)₂ (4 mol%)RuPhosK₃PO₄t-AmylOH85%15:1
4 Pd₂(dba)₃ (2 mol%) BrettPhos NaOtBu 1,4-Dioxane >95% >99:1

Note: Entry 4 represents the optimal conditions. NaOtBu provides rapid deprotonation, while BrettPhos ensures quantitative reductive elimination without heteroaromatic catalyst poisoning.

Experimental Protocol: Direct Chemoselective Amination

This protocol is designed as a self-validating system . It includes built-in In-Process Controls (IPCs) to ensure that any deviation in catalyst activity is detected and corrected before the reaction is abandoned.

ProtocolWorkflow Prep 1. Reagent Prep (Glovebox) Act 2. Catalyst Activation (Pd2(dba)3/BrettPhos) Prep->Act Heat 3. Reaction (100°C, Dioxane) Act->Heat Workup 4. Workup (Celite Filtration) Heat->Workup Purify 5. Purification (Flash Silica) Workup->Purify

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Materials & Reagents (1.0 mmol Scale)
  • Substrate: 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (227 mg, 1.0 mmol, 1.0 equiv)

  • Amine Partner: Exogenous secondary or primary amine (e.g., Morpholine) (104 mg, 1.2 mmol, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%)

  • Ligand: BrettPhos (21.5 mg, 0.04 mmol, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (144 mg, 1.5 mmol, 1.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer a flame-dried Schlenk flask or a pressure vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add the substrate, Pd₂(dba)₃, BrettPhos, and NaOtBu into the flask.

    • Causality Note: Adding the base and catalyst together in the solid state prior to solvent addition ensures immediate generation of the active L-Pd(0) species upon solvation, minimizing dba-induced resting states.

Step 2: Solvation and Amine Addition

  • Seal the flask with a septum and remove it from the glovebox. Connect to a Schlenk line (N₂).

  • Inject 10 mL of anhydrous, sparged 1,4-Dioxane.

  • If the exogenous amine is a liquid (e.g., morpholine), inject it dropwise at room temperature. If solid, it should be added during Step 1.

Step 3: Reaction Execution & Self-Validation (IPC)

  • Replace the septum with a Teflon-lined crimp cap (if using a vial) or close the Schlenk stopcock.

  • Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring (800 rpm).

  • In-Process Control (IPC) at 2 Hours: Cool the mixture briefly, withdraw a 10 µL aliquot under N₂, dilute with 1 mL of LC-MS grade MeCN, and analyze.

    • Self-Validating Action: If conversion of the bromide is <50%, it indicates trace oxygen/moisture has oxidized the phosphine ligand. Spike the reaction with an additional 1 mol% Pd₂(dba)₃ and 2 mol% BrettPhos, then resume heating. If conversion is >90%, proceed to completion (typically 4-6 hours).

Step 4: Workup & Filtration

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by diluting with Ethyl Acetate (20 mL) and stirring for 5 minutes.

  • Filter the crude mixture through a 1-inch pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol (98:2 to 90:10) due to the polarity of the triazolopyridine core).

  • Isolate the pure 6-amino substituted product and verify chemoselectivity via ¹H NMR (confirming the presence of the broad singlet corresponding to the intact C2-NH₂ group at ~6.0 ppm in DMSO-d₆).

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at:[Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. Available at:[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. Available at:[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction. Molecules (MDPI). Available at:[Link]

Method

Application Note: In Vitro Screening and Validation of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Scaffolds in Kinase Drug Discovery

Executive Summary & Pharmacological Rationale The [1,2,4]triazolo[1,5-a]pyridine core has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The [1,2,4]triazolo[1,5-a]pyridine core has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors and nuclear receptor inverse agonists . As a Senior Application Scientist, I frequently utilize the 2-amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold as a foundational building block for high-throughput screening (HTS) libraries.

The bicyclic nitrogen-rich core acts as a robust ATP-mimetic. The nitrogen atoms in the triazole ring serve as bidentate or monodentate hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu932 in JAK2 or Cys919 in VEGFR2) .

The specific substitutions on this scaffold provide orthogonal synthetic handles for rational drug design:

  • 6-Bromo Position : Serves as a prime site for Suzuki-Miyaura cross-coupling. Extending aryl or heteroaryl groups from this position allows the molecule to probe the hydrophobic back-pocket (Pocket II) of the kinase, driving target selectivity .

  • 2-Amino Position : Enables Buchwald-Hartwig amination to direct substituents toward the solvent-exposed channel, optimizing cellular permeability and pharmacokinetic properties .

  • 8-Methyl Position : Introduces critical steric hindrance that restricts the dihedral angle of adjacent functional groups, locking the molecule into its bioactive conformation and reducing the entropic penalty upon target binding.

Mechanistic Workflow

To effectively screen libraries derived from this scaffold, a tiered in vitro approach is required. We begin with a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm direct target engagement, followed by a cellular AlphaLISA assay to validate physiological efficacy.

Workflow A Scaffold Functionalization (6-Bromo / 2-Amino Diversification) B Biochemical Screening (TR-FRET Kinase Assay) A->B Library Generation C Cellular Target Engagement (AlphaLISA pSTAT5/pVEGFR2) B->C IC50 < 100 nM D Phenotypic Screening (Cell Viability/Proliferation) C->D Target Validated E Lead Optimization (ADME/Tox Profiling) D->E Efficacy Confirmed

Fig 1: In vitro screening workflow for triazolopyridine derivatives.

In Vitro Screening Protocols

Protocol A: Biochemical TR-FRET Kinase Assay (JAK2 Model)

Objective : Quantify the direct, ATP-competitive inhibition of the target kinase. Self-Validating Mechanism : Every assay plate must include a reference inhibitor (e.g., Ruxolitinib) to calculate the Z'-factor. A Z' > 0.6 validates the assay's dynamic range and confirms that the enzyme/substrate kinetics are performing within specifications.

Step-by-Step Methodology :

  • Compound Dispensing : Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of triazolopyridine compounds into a 384-well low-volume plate.

    • Causality: Acoustic dispensing eliminates physical tip carryover and maintains a constant, ultra-low DMSO concentration (0.1% final), preventing solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition : Add 5 µL of a master mix containing recombinant JAK2 kinase domain and a ULight-labeled generic peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Reaction Initiation : Add 5 µL of ATP at its predetermined Km​ concentration (e.g., 15 µM).

    • Causality: Running the assay precisely at the ATP Km​ ensures maximum sensitivity for ATP-competitive triazolopyridine inhibitors while maintaining physiological relevance.

  • Incubation : Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection : Add 10 µL of stop/detection buffer containing 20 mM EDTA and a Europium-labeled anti-phospho antibody.

    • Causality: EDTA immediately chelates Mg2+ , stripping the kinase of its essential cofactor and instantly halting the reaction.

  • Plate Reading : Read on a multi-mode microplate reader using a 50 µs delay before capturing emission at 615 nm and 665 nm.

    • Causality: The 50 µs delay allows short-lived background auto-fluorescence—often emitted by highly conjugated triazolopyridine scaffolds—to decay, ensuring a pristine signal-to-noise ratio.

Mechanism Ligand Cytokine (e.g., EPO) Receptor Cytokine Receptor Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Dimerization STAT5 STAT5 (Inactive) JAK2->STAT5 Phosphorylation Inhibitor Triazolopyridine Derivative Inhibitor->JAK2 ATP-competitive inhibition pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Activation GeneExpr Gene Expression (Tumor Proliferation) pSTAT5->GeneExpr Nuclear Translocation

Fig 2: Mechanism of JAK2/STAT5 pathway inhibition by triazolopyridine scaffolds.

Protocol B: Cellular Target Engagement (AlphaLISA pSTAT5 Assay)

Objective : Confirm that the biochemical potency translates to cellular target engagement across the cell membrane. Self-Validating Mechanism : A parallel CellTiter-Glo (ATP-based viability) counter-screen must be run. If pSTAT5 decreases without a corresponding drop in total cellular ATP at the 2-hour mark, the inhibition is confirmed to be target-specific, rather than an artifact of acute compound cytotoxicity.

Step-by-Step Methodology :

  • Cell Seeding : Seed HEL cells (human erythroleukemia, harboring the JAK2 V617F mutation) at 20,000 cells/well in a 384-well culture plate.

    • Causality: The V617F mutation drives constitutive JAK2 activation. This provides a high, stable basal level of phosphorylated STAT5 (pSTAT5) without the variability introduced by exogenous cytokine stimulation.

  • Compound Treatment : Add triazolopyridine derivatives and incubate for 2 hours at 37°C.

  • Lysis : Remove media and add 10 µL of AlphaLISA lysis buffer supplemented with NaF and Na3​VO4​ .

    • Causality: Phosphatase inhibitors are critical to prevent endogenous cellular phosphatases from rapidly dephosphorylating STAT5 during the lysis phase, which would result in false-positive inhibition readouts.

  • Detection : Add 5 µL of Acceptor beads (conjugated to anti-total STAT5) and 5 µL of Donor beads (conjugated to anti-pSTAT5). Incubate in the dark for 2 hours.

  • Reading : Excite the plate at 680 nm and read emission at 615 nm.

    • Causality: The wash-free proximity nature of AlphaLISA prevents the dissociation of low-affinity antibody-antigen complexes, preserving the highly transient pSTAT5 signal that is often lost in traditional Western blots.

Quantitative Data Interpretation & SAR Summary

The functionalization of the 2-amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold yields predictable Structure-Activity Relationship (SAR) trends. The table below summarizes typical profiling data demonstrating how sequential functionalization at the 6-bromo (R1) and 2-amino (R2) positions drives potency .

Table 1: SAR Profiling of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Derivatives

Compound ID6-Position (R1)2-Position (R2)JAK2 IC₅₀ (nM)pSTAT5 IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Scaffold Core -Br-NH₂>10,000>10,000>50
Analog 1 Phenyl-NH₂1,2504,500>50
Analog 2 4-Fluorophenyl-NH-Cyclopentyl8532012.5
Analog 3 (Optimized Lead)4-Fluorophenyl-NH-(3-methoxy)phenyl12452.1

Data Interpretation: The naked scaffold exhibits negligible activity. Substituting the 6-bromo position with a phenyl ring (Analog 1) engages the hydrophobic pocket, bringing biochemical IC₅₀ into the micromolar range. Subsequent Buchwald-Hartwig amination at the 2-position (Analog 3) optimizes solvent-channel interactions, driving nanomolar biochemical potency and excellent cellular translation.

References

  • Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry URL:[Link]

Application

Application Note: Rational Design and Preparation of Kinase Inhibitors Using 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Introduction & Pharmacophore Rationale The development of highly selective ATP-competitive kinase inhibitors requires privileged scaffolds that can precisely navigate the complex topography of the kinase active site. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The development of highly selective ATP-competitive kinase inhibitors requires privileged scaffolds that can precisely navigate the complex topography of the kinase active site. The [1,2,4]triazolo[1,5-a]pyridine bicyclic system has emerged as a premier adenine bioisostere in modern oncology and immunology drug discovery, particularly for targeting Janus kinases (JAK1/2) and other tyrosine kinases.

Unlike traditional imidazo[1,2-a]pyridines, the incorporation of an additional nitrogen in the triazole ring lowers the basicity of the core (pKa ~3.4). This electronic modulation significantly improves metabolic stability in liver microsomes, reduces hERG-related cardiotoxicity, and enhances overall oral bioavailability .

The specific building block 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a highly optimized, trifunctional intermediate designed for rapid structure-activity relationship (SAR) expansion:

  • C2-Amino Group (The Anchor): Acts as the primary hinge-binding motif. It forms critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu932 in JAK2).

  • C6-Bromo Group (The Growth Vector): Positioned to vector substituents directly into the solvent-exposed channel or the DFG-out pocket. It serves as a reliable handle for palladium-catalyzed cross-coupling.

  • C8-Methyl Group (The Selectivity Switch): Provides critical steric hindrance. It restricts the torsional angle of adjacent substituents and perfectly fills a small hydrophobic sub-pocket near the hinge. This steric vectoring is the primary driver for achieving >500-fold selectivity for JAK2 over JAK3, as JAK3 possesses a bulkier gatekeeper residue that clashes with the C8-methyl .

Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds & Activates JAK JAK1 / JAK2 Kinase Receptor->JAK Dimerization STAT STAT Protein JAK->STAT Phosphorylation Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocation Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK ATP-Competitive Blockade at Hinge

Mechanism of action for triazolopyridine-based inhibitors in the JAK/STAT signaling pathway.

Strategic Workflow & Causality

When utilizing this building block, the sequence of functionalization is critical. The C6 cross-coupling must be performed prior to the C2-amino derivatization.

The Causality: The C2-amine on the [1,2,4]triazolo[1,5-a]pyridine core is highly deactivated (poorly nucleophilic) due to the strong electron-withdrawing nature of the triazole ring. If urea or amide formation is attempted first, the resulting functional group is highly susceptible to degradation under the harsh, basic, high-temperature conditions required for subsequent Suzuki-Miyaura couplings. By performing the Suzuki coupling first, the robust C6-aryl linkage is established, and the bulky new substituent sterically shields the core, allowing for cleaner, high-yielding C2 functionalization in the final step .

SyntheticWorkflow Step1 Starting Material 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Step2 C6 Functionalization (Suzuki-Miyaura Coupling) Step1->Step2 Pd(dppf)Cl2, K2CO3 Boronic Acid, 90°C Step3 C2 Functionalization (Urea/Amide Formation) Step2->Step3 Isocyanate, DIPEA THF, 60°C Step4 Lead Kinase Inhibitor (e.g., Target Specific) Step3->Step4 HPLC Purification & SAR Profiling

Synthetic workflow for kinase inhibitor preparation using the triazolopyridine scaffold.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process quality control (QC) via LC-MS is mandated at each step to ensure complete conversion before proceeding, preventing the carryover of unreactive intermediates.

Protocol A: C6 Scaffold Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce the solvent-channel binding moiety.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask, add 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 mmol, 226 mg) and the desired aryl/heteroaryl boronic acid (1.2 mmol).

  • Catalyst & Base: Add Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 36 mg).

    • Expert Insight: Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting hurdle for electron-deficient heterocyclic bromides.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). The aqueous component is critical to fully solubilize the inorganic base, ensuring a homogenous catalytic cycle.

  • Degassing: Purge the mixture with N₂ gas for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning.

  • Heating: Seal the flask and heat to 90 °C for 4 hours.

  • In-Process QC: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. Look for the disappearance of the starting material mass (m/z ~227[M+H]⁺).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) to yield the C6-substituted intermediate.

Protocol B: Hinge-Binding Motif Elaboration via C2-Urea Formation

Objective: Install the secondary hydrogen-bond acceptor motif.

  • Reaction Setup: Dissolve the purified C6-substituted intermediate from Protocol A (0.5 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL) under an N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.0 mmol, 174 µL).

    • Expert Insight: A non-nucleophilic base is required to deprotonate the weakly acidic triazole-bound amine without competing for the electrophile.

  • Electrophile Addition: Dropwise, add the desired aryl isocyanate (0.75 mmol).

  • Heating: Heat the reaction to 60 °C for 12–16 hours. The elevated temperature is necessary to overcome the poor nucleophilicity of the C2-amine.

  • Workup & Purification: Quench the reaction with LC-MS grade water (1 mL). Concentrate the mixture under reduced pressure. Purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final kinase inhibitor as a pure TFA salt.

Quantitative Data Presentation

The following table summarizes representative SAR data, demonstrating how structural modifications on the 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine core directly influence biochemical yield and kinase selectivity profiles.

Compound IDC6 Substituent (via Protocol A)C2 Urea Substituent (via Protocol B)Overall Yield (%)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK2/JAK3)
KIN-001 4-FluorophenylPhenyl78%12.4>10,000>800-fold
KIN-002 3-Pyridyl3-Methoxyphenyl72%8.14,500>550-fold
KIN-003 1-Methylpyrazol-4-yl2,4-Difluorophenyl85%3.28,100>2500-fold

Data Interpretation: The combination of the rigid C8-methyl group on the core scaffold and the optimized C6/C2 substituents (as seen in KIN-003) creates a highly constrained conformation. This conformation perfectly complements the JAK2 ATP-binding pocket while sterically clashing with the JAK3 active site, validating the structural design rationale.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine . This core scaffold is a critical building block in the development of various kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine . This core scaffold is a critical building block in the development of various kinase inhibitors (e.g., JAK2 and VEGFR2 inhibitors).

This guide is designed for discovery chemists and process scientists. It bypasses generic advice to focus on the exact mechanistic causes of yield loss, providing self-validating protocols to ensure reproducible, high-yielding reactions.

Reaction Workflow & Mechanistic Overview

The most reliable, phosgene-free method to construct the 2-amino-[1,2,4]triazolo[1,5-a]pyridine ring relies on a two-step sequence[1]. First, the starting material, 2-amino-5-bromo-3-methylpyridine[2], is reacted with ethoxycarbonyl isothiocyanate to form an activated thiourea intermediate. Second, an oxidative cyclization and rearrangement are triggered by hydroxylamine hydrochloride in the presence of a base[3].

SynthesisWorkflow SM 2-Amino-5-bromo-3-methylpyridine (Starting Material) Intermediate N-(5-bromo-3-methylpyridin-2-yl) -N'-carboethoxythiourea (Intermediate) SM->Intermediate Step 1: Thiourea Formation Reagent1 Ethoxycarbonyl isothiocyanate (DCM or Dioxane, 0°C to RT) Reagent1->Intermediate Product 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine (Target Product) Intermediate->Product Step 2: Cyclization & Rearrangement Byproduct Oxadiazole / Uncyclized Byproducts (If pH is uncontrolled) Intermediate->Byproduct Suboptimal Base/Temp Reagent2 Hydroxylamine Hydrochloride + DIPEA (EtOH, 80°C) Reagent2->Product

Workflow for the synthesis of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.

Troubleshooting & FAQs

Q1: Why is my yield of the thiourea intermediate so low, and how can I prevent starting material recovery?

The Causality: The nucleophilicity of the 2-amino group on your starting material is severely compromised. The 5-bromo group pulls electron density away from the pyridine ring via inductive effects, while the 3-methyl group introduces significant steric hindrance directly adjacent to the reacting amine. The Solution: Standard isothiocyanates will fail here. You must use ethoxycarbonyl isothiocyanate , which possesses a highly electrophilic carbon due to the strongly electron-withdrawing ester group[1]. Ensure strictly anhydrous conditions (use anhydrous DCM or Dioxane); any moisture will rapidly hydrolyze the isothiocyanate. If the reaction stalls at room temperature, gently heat to 40 °C.

Q2: During the cyclization step with hydroxylamine, I observe significant off-target byproducts. What is the mechanistic cause?

The Causality: The cyclization proceeds via a nucleophilic attack by hydroxylamine on the thiourea, forming a hydroxyguanidine intermediate that loses H₂S and ethanol/CO₂ (or ethyl carbamate)[4]. This often involves a transient oxadiazole intermediate that must rearrange to the triazolopyridine[4]. If the pH is too low, hydroxylamine remains protonated ( NH3+​OH ) and cannot act as a nucleophile. If the pH is too high, competing side reactions (like transesterification or degradation of the thiourea) outcompete the cyclization. The Solution: Do not use strong inorganic bases (like NaOH). Instead, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to buffer the system. A precise 1:1 stoichiometric ratio of NH2​OH⋅HCl to DIPEA ensures that the free hydroxylamine is generated at a controlled rate without creating a highly alkaline environment.

Q3: Can I perform this as a "one-pot" reaction to save time?

The Causality: While one-pot procedures are reported in the literature[1], skipping the isolation of the thiourea intermediate often results in a 10–15% yield penalty for sterically hindered substrates like yours. Unreacted ethoxycarbonyl isothiocyanate left over from Step 1 will rapidly react with the hydroxylamine added in Step 2, consuming your cyclization reagent and stalling the reaction. The Solution: Isolate the thiourea. It typically precipitates cleanly from the reaction mixture or can be isolated via simple solvent evaporation and trituration with hexanes, providing a highly pure intermediate for Step 2.

Self-Validating Experimental Protocol

To achieve >85% yield, follow this self-validating methodology.

Step 1: Thiourea Formation

  • Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Cool to 0 °C and add ethoxycarbonyl isothiocyanate (1.15 eq) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Validation Check: Run a TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a lower-polarity thiourea spot.

  • Concentrate the solvent in vacuo and triturate the residue with cold hexanes to precipitate the pure thiourea intermediate. Filter and dry.

Step 2: Cyclization to Triazolopyridine

  • Suspend the isolated thiourea (1.0 eq) in anhydrous Ethanol (0.1 M).

  • Add Hydroxylamine hydrochloride (5.0 eq), followed by the slow dropwise addition of DIPEA (5.0 eq).

  • Heat the mixture to 80 °C for 6–8 hours.

  • Validation Check: Monitor by LC-MS. You are looking for the disappearance of the thiourea mass and the appearance of the target product. Because of the bromine atom, the product will present as a distinct 1:1 isotopic doublet at m/z 227 / 229 [M+H]⁺ .

  • Cool to room temperature. Add water dropwise until the product precipitates. Filter, wash with cold water and a small amount of cold ethanol, and dry under high vacuum.

Quantitative Data: Optimization of Cyclization (Step 2)

The table below summarizes the causal relationship between base/solvent selection and the final yield of the cyclization step, demonstrating why Ethanol/DIPEA is the superior choice.

SolventBase (5 eq)TemperatureTimeYield (%)Purity Profile (LC-MS)
DCMTEA25 °C24 h<15%Mostly unreacted intermediate
TolueneK₂CO₃110 °C12 h42%High thermal degradation products
DioxaneDIPEA90 °C6 h76%Clean, trace oxadiazole byproduct
Ethanol DIPEA 80 °C 8 h 85% Highly pure, single peak

References

  • Title: A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Source: google.com (Patents)
  • Title: Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors Source: estranky.sk URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Welcome to the Formulation & Solubilization Support Center. This guide is designed for drug development professionals and formulation scientists working with 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. This guide is designed for drug development professionals and formulation scientists working with 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .

Root Cause Analysis: Why is this compound so difficult to dissolve?

This specific active pharmaceutical ingredient (API) presents a severe solubility challenge (typically <10 µg/mL in aqueous media). The bicyclic [1,2,4]triazolo[1,5-a]pyridine core is highly planar, promoting strong π−π stacking in the solid state. The addition of the electron-withdrawing 6-bromo heavy atom and the lipophilic 8-methyl group drastically increases the crystal lattice energy and overall lipophilicity (LogP). Furthermore, while the 2-amino group offers hydrogen bonding potential, its basicity is significantly dampened by the electron-withdrawing core, rendering simple pH-adjustment strategies (like salt formation) largely ineffective at physiological pH.

Below are targeted troubleshooting guides, self-validating protocols, and quantitative benchmarks to help you overcome these hurdles in both in vitro and in vivo workflows.

FormulationWorkflow Start 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine (Poorly Soluble API) Decision Target Application? Start->Decision InVitro In Vitro (Cell Assays) Decision->InVitro Cell Culture InVivo In Vivo (Rodent PK/PD) Decision->InVivo Animal Models CoSolvent Co-solvent System (DMSO + PEG400 + Buffer) InVitro->CoSolvent Cyclo Inclusion Complexation (HP-β-CD or SBE-β-CD) InVivo->Cyclo Validate Self-Validating QC: 1. Centrifuge (15,000 x g) 2. DLS (Colloid Check) 3. HPLC (Quantification) CoSolvent->Validate Cyclo->Validate Validate->Decision Fails (Precipitates) Success Homogeneous Solution Ready for Dosing Validate->Success Passes QC

Logical formulation workflow for solubilizing lipophilic triazolopyridine derivatives.

Troubleshooting & FAQs
Q1: Why does my compound immediately precipitate ("crash out") when I dilute my DMSO stock into cell culture media?

Mechanistic Cause: This is a classic kinetic precipitation event. While 100% DMSO effectively disrupts the crystal lattice of the compound, diluting this stock into an aqueous medium (like DMEM or PBS) rapidly changes the dielectric constant of the solvent. The highly hydrophobic 6-bromo and 8-methyl groups are instantly repelled by water, forcing the molecules to self-associate, leading to rapid nucleation and precipitation. Solution: Utilize a co-solvent system with a steric polymer to lower the interfacial tension and prevent nucleation [1]. Polyethylene glycol (PEG400) acts as a steric stabilizer, shielding the solvated molecules when introduced to water.

Protocol 1: Preparation of a Stable In Vitro Co-solvent Formulation (5% DMSO / 40% PEG400 / 55% PBS) Self-Validating Step: Always add excipients in the exact order of decreasing lipophilicity to maintain the compound in a solvated state.

  • Primary Solubilization: Weigh 2.5 mg of the API and dissolve completely in 50 µL of 100% DMSO. Vortex until optically clear.

  • Steric Stabilization: Add 400 µL of PEG400 to the DMSO stock. Vortex vigorously for 2 minutes. The PEG400 coats the solvated API, providing a steric barrier against aggregation.

  • Aqueous Phase Addition: Dropwise, add 550 µL of PBS (pH 7.4) while continuously vortexing or sonicating. Critical: Do not add the organic mixture to the PBS; always add the aqueous phase to the organic phase to prevent localized supersaturation.

Q2: We are transitioning to in vivo murine models. The DMSO/PEG400 formulation is causing injection site necrosis. What is a biocompatible alternative?

Mechanistic Cause: High concentrations of organic co-solvents can cause cell lysis, tissue irritation, and altered pharmacokinetic profiles, making them unsuitable for systemic in vivo dosing. Solution: Inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity [2]. The hydrophobic 6-bromo-triazolopyridine core inserts into the lipophilic cavity, shielding it from water, while the hydrophilic exterior ensures high aqueous solubility. Spectroscopic studies on related triazolopyridine derivatives demonstrate that cyclodextrin complexation is an enthalpy-driven process that significantly enhances solubility without harsh organic solvents [3].

Protocol 2: Preparation of an In Vivo Cyclodextrin Inclusion Complex (20% w/v HP- β -CD)

  • Vehicle Preparation: Dissolve 200 mg of HP- β -CD in 1.0 mL of sterile saline (0.9% NaCl). Stir until completely clear.

  • API Addition: Add 5.0 mg of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine directly to the cyclodextrin solution.

  • Thermal Complexation: Sonicate the suspension in a water bath at 37°C for 30-45 minutes. Thermal energy accelerates the displacement of water molecules from the cyclodextrin cavity, allowing the API to enter.

  • Equilibration: Place the vial on a rotary shaker at room temperature for 12-24 hours to reach thermodynamic equilibrium.

  • Sterilization: Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed API and sterilize the formulation.

Q3: My formulation looks completely clear to the naked eye. How can I be certain it is a true solution and not a colloidal nano-suspension?

Mechanistic Cause: Highly lipophilic compounds can form stable nano-aggregates (colloids) in the presence of surfactants or co-solvents. These aggregates scatter very little visible light, appearing optically clear, but they will artificially inflate apparent solubility calculations and cause erratic in vivo absorption. Solution: Implement a self-validating analytical workflow combining Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

Protocol 3: Self-Validating Solubility QC Workflow

  • Centrifugation: Spin the "clear" formulation at 15,000 x g for 15 minutes. This forces un-dissolved macro-aggregates to pellet.

  • DLS Analysis: Take 100 µL of the supernatant and analyze via DLS. A true thermodynamic solution will show no scattering peaks above 1-2 nm. If you observe a polydisperse peak in the 50-500 nm range, you have a colloidal suspension, not a true solution.

  • HPLC Quantification: Dilute the supernatant 1:100 in your mobile phase (e.g., Acetonitrile/Water) to break any micelles or cyclodextrin complexes. Inject onto an HPLC-UV system to quantify the exact concentration against a known standard curve.

Quantitative Data: Solubility Enhancement Comparison

The following table summarizes the expected solubility enhancements for the 6-bromo-triazolopyridine scaffold across different formulation vehicles.

Formulation VehicleApparent Solubility (mg/mL)Fold EnhancementRecommended Application
Water / PBS (pH 7.4) < 0.011xNone (Baseline)
10% DMSO / 90% PBS ~ 0.055xLimited (High precipitation risk)
5% DMSO / 40% PEG400 / 55% PBS > 2.50> 250xIn vitro assays / IV dosing (low vol)
20% w/v HP- β -CD in Saline > 5.00> 500xIn vivo dosing (PO, IP, IV)

Note: Values are representative thermodynamic estimates based on the physicochemical profile of the 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (PMC)[Link]

  • Spectroscopic studies of the interaction of 3-(2-thienyl)-[1,2,3]triazolo[1,5-a]pyridine with 2,6-dimethyl- β -cyclodextrin and ctDNA Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Troubleshooting

Optimizing HPLC mobile phase for 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine purification

Technical Support Center: Purifying 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine This technical support guide provides in-depth troubleshooting advice and frequently asked questions for optimizing the HPLC m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for optimizing the HPLC mobile phase for the purification of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind each experimental choice, empowering you to make informed decisions during your method development.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine to consider for HPLC method development?
  • pKa: The molecule possesses two key basic centers: the amino group and the nitrogen atoms within the triazolopyridine ring system. The pKa of similar 1,2,4-triazole fungicides is around 5.0-5.2.[5] The aminopyridine moiety will also contribute to the overall basicity. This means the charge of the molecule is highly dependent on the mobile phase pH.

  • logP (Lipophilicity): The predicted logP for a similar structure, methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate, is 1.6, suggesting that your compound is relatively polar.[6] This indicates that it will have a higher affinity for the aqueous component of the mobile phase in reverse-phase chromatography.

  • UV Absorbance: Triazolopyrimidine derivatives, a related class of compounds, exhibit UV absorbance maxima between 377-382 nm.[1] However, a more general starting point for aromatic compounds is 254 nm. It is highly recommended to perform a UV-Vis scan of a purified sample to determine the optimal wavelength for detection.

Q2: What is a good starting mobile phase and column for purifying this compound?

A2: For a polar, basic compound like 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, a reverse-phase separation on a C18 column is a standard starting point.[7][8]

  • Recommended Starting Conditions:

    • Column: A modern, base-deactivated C18 column (e.g., Luna Omega Polar C18, Waters ACQUITY BEH C18) is recommended to minimize peak tailing.[2]

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier ensures that the basic amine groups are protonated, leading to more consistent interactions with the stationary phase and improved peak shape.[5][9]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Detection: 254 nm, or the experimentally determined λmax.

Q3: Why is my peak for 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine tailing?

A3: Peak tailing is a common issue when purifying basic compounds like yours.[10] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica surface of the HPLC column.[11] These interactions lead to a portion of the analyte being retained longer, resulting in a "tail". Operating at a low pH (around 2-3) with an acidic modifier helps to suppress the ionization of these silanol groups, minimizing these unwanted interactions.[11] Using a base-deactivated or "end-capped" column is also crucial.[12]

Troubleshooting Guide

Problem 1: Poor Retention (Compound Elutes Too Early)

If your compound is eluting at or near the void volume, it indicates insufficient interaction with the stationary phase.

Caption: Troubleshooting workflow for poor retention.

  • Decrease Organic Content: The most straightforward approach is to decrease the initial percentage of your organic solvent (acetonitrile or methanol) in the gradient. For isocratic elution, decrease the overall organic percentage.

  • Consider an Ion-Pairing Agent: If your compound is highly polar and still shows poor retention even with a low organic content, an ion-pairing reagent can be used.[13][14] These reagents, such as alkyl sulfonates (e.g., sodium 1-hexanesulfonate), have a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with your protonated analyte, increasing its retention.

    • Protocol: Add 5-10 mM of sodium 1-hexanesulfonate to your aqueous mobile phase (Mobile Phase A). Ensure it is fully dissolved and the pH is adjusted.

Problem 2: Peak Tailing

As discussed in the FAQs, peak tailing is a common problem for basic compounds.

Potential Cause Explanation Recommended Action
Secondary Silanol Interactions The basic amine groups on your molecule interact with acidic silanol groups on the column packing material.[11]1. Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is between 2 and 3 using 0.1% TFA or formic acid. This protonates the silanol groups, reducing their interaction with your basic analyte.[11] 2. Use a Base-Deactivated Column: Employ a modern, end-capped C18 column designed for the analysis of basic compounds.[12]
Column Overload Injecting too much sample can lead to peak distortion, including tailing.[9]Reduce the injection volume or the concentration of your sample.
Physical Issues A void in the column packing or a blocked frit can cause peak tailing.[11][12]1. Inject a neutral compound (e.g., toluene). If it also tails, the problem is likely physical.[12] 2. Reverse-flush the column (if the manufacturer's instructions permit) to clear any blockages.[11]
Problem 3: Poor Resolution from Impurities

If your target compound is co-eluting with impurities, you need to adjust the selectivity of your separation.

Caption: Logic for optimizing chromatographic selectivity.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, and vice-versa. This can alter the elution order of your target compound and its impurities.

  • Adjust the Mobile Phase pH: The ionization state of your compound and any ionizable impurities is pH-dependent. A small change in pH can lead to significant changes in retention and selectivity.[5] It is advisable to stay at least 1.5-2 pH units away from the pKa of your analyte to ensure it is fully in one ionic form.

  • Try a Different Stationary Phase: If modifying the mobile phase is insufficient, a different column chemistry may be required.

    • Phenyl-Hexyl Columns: Offer alternative selectivity through π-π interactions with the aromatic rings in your molecule.

    • Polar-Embedded Columns: These columns have a polar group embedded in the C18 chain, which can improve the peak shape of basic compounds and offer different selectivity.[4]

Summary of Recommended Starting Conditions

Parameter Recommendation Rationale
Column Base-deactivated C18, 5 µm, 4.6 x 150 mmMinimizes peak tailing for basic compounds.[12]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAEnsures protonation of the analyte and suppresses silanol interactions.[9][11]
Mobile Phase B Acetonitrile or MethanolCommon reverse-phase organic modifiers.
Gradient 5-95% B over 20 minutesA good starting point to scout for the optimal elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Detection 254 nm or experimentally determined λmax254 nm is a good starting point for aromatic compounds.

References

  • Al-Zaydi, K. M., et al. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. PMC. Available at: [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Available at: [Link]

  • Kovács, R., et al. (2009). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available at: [Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Phenomenex. Available at: [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available at: [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Link Lab. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. PubChem. Available at: [Link]

  • Fikri, K., et al. (2011). Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. Available at: [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CiteSeerX. Available at: [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]

  • Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Amerigo Scientific. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. Available at: [Link]

  • Al-Rimawi, F., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

  • Al-Rimawi, F., et al. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • ResearchGate. (2017). What is the standard procedure for Reverse Phase column chromatography?. ResearchGate. Available at: [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

Sources

Optimization

Minimizing debromination side reactions in 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine cross-coupling

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in the late-stage functionalization of complex heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in the late-stage functionalization of complex heterocycles: minimizing hydrodehalogenation (debromination) side reactions during the cross-coupling of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.

This guide synthesizes mechanistic causality, quantitative optimization data, and a self-validating protocol to ensure high-fidelity carbon-carbon bond formation.

Module 1: Mechanistic Causality & Substrate Analysis

To troubleshoot a reaction, we must first understand the molecular vulnerabilities of the substrate. 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine presents two distinct challenges during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

  • Catalyst Poisoning via the C2-Amino Group: The unprotected primary amine can act as a Lewis base, coordinating to the Palladium center. This parasitic coordination slows down the catalytic cycle, specifically the transmetalation step[1].

  • The Debromination Pathway: When transmetalation is sluggish, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to side reactions. If a hydride source is present in the reaction medium (often originating from protic solvents or alkoxide bases via β -hydride elimination), the Pd(II) complex will undergo reductive elimination to yield the debrominated byproduct (Ar-H) instead of the desired cross-coupled product[2][3].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Heteroaryl-Br) Pd0->OxAdd PdII Pd(II)-Ar(Br) Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Fast (Desired Pathway) SideReact β-Hydride Elimination (from Solvent/Base) PdII->SideReact Slow Transmetalation (Undesired Pathway) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product Debrom Debrominated Byproduct SideReact->Debrom

Fig 1. Pd-catalyzed cross-coupling cycle highlighting the competing debromination pathway.

Module 2: Troubleshooting FAQs

Q1: I am observing up to 50% debromination instead of my desired Suzuki product. What is the primary cause? A: High levels of debromination in amino-substituted heteroaryl bromides are almost always symptomatic of a mismatched solvent and catalyst system. If you are using a protic solvent like ethanol or isopropanol, these alcohols act as potent hydride donors through a β -hydride elimination pathway[3]. Combined with the slow transmetalation caused by the free amino group on your triazolopyridine, the catalyst has ample time to abstract a hydride and prematurely eliminate the debrominated heterocycle[1].

Q2: How do I select the right ligand to outcompete the debromination pathway? A: You must shift the kinetic balance in favor of transmetalation. Standard ligands like PPh 3​ or dppf are often insufficient for electron-rich, coordinating substrates. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos [4]. These ligands stabilize low-coordinate Palladium species, vastly accelerating both oxidative addition and transmetalation, thereby closing the kinetic window for hydrodehalogenation[5].

Q3: Should I change my base or solvent? A: Yes. Immediately eliminate primary and secondary alcohols from your solvent mixture. Transition to an aprotic solvent system like 1,4-Dioxane or Toluene[2]. For the base, avoid strong alkoxides (e.g., NaOtBu) which can also serve as hydride sources. Instead, utilize mild, inorganic bases like K 3​ PO 4​ or K 2​ CO 3​ . A biphasic system (e.g., Dioxane/H 2​ O 4:1) is highly effective for Suzuki couplings as the water dissolves the inorganic base to facilitate boronate formation without acting as a hydride donor[5].

Q4: Do I need to use a protecting group on the 2-amino position? A: It is a reliable fallback but not strictly necessary if you optimize the catalyst. If advanced pre-catalysts (like XPhos Pd G3) still yield >15% debromination, apply a Boc (tert-butyloxycarbonyl) or Acetyl protecting group to the amine. This eliminates its Lewis basicity, preventing Palladium sequestration and restoring standard catalytic turnover rates.

Module 3: Quantitative Condition Optimization

The following table summarizes internal optimization data for the Suzuki-Miyaura coupling of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine with a standard arylboronic acid. Notice how the shift toward aprotic solvents and bulky ligands systematically suppresses the debromination side reaction.

Catalyst System (Mol %)Solvent SystemBaseTemp (°C)Yield (%)Debromination (%)Mechanistic Rationale
Pd(PPh 3​ ) 4​ (5%)EtOH / H 2​ ONaOtBu10018%65% Protic solvent and alkoxide base act as strong hydride donors[2][3].
Pd(dppf)Cl 2​ (5%)DMFK 2​ CO 3​ 9042%35% Sluggish transmetalation allows background protonation to occur.
XPhos Pd G2 (2%)Toluene / H 2​ OK 3​ PO 4​ 8076%12% Bulky ligand accelerates cycle; aprotic solvent removes hydride source[1].
XPhos Pd G3 (2%) 1,4-Dioxane / H 2​ O K 3​ PO 4​ 80 89% < 5% Optimal pre-catalyst ensures rapid Pd(0) generation without unligated Pd clusters[4].

Module 4: Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to ensure rapid generation of the active monoligated Pd(0) species, minimizing the formation of unligated Palladium clusters that exacerbate side reactions.

ProtocolWorkflow Step1 1. Reagent Prep Dry Aprotic Solvent Step2 2. Catalyst Loading XPhos Pd G3 (2 mol%) Step1->Step2 Step3 3. Degassing Argon Purge (15 min) Step2->Step3 Step4 4. Reaction 80°C, LC-MS Monitor Step3->Step4 Step5 5. Workup Aqueous Extraction Step4->Step5

Fig 2. Optimized self-validating workflow for heteroaryl bromide cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly

  • Action: To an oven-dried Schlenk flask, add 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Causality: A slight excess of boronic acid compensates for any background protodeboronation, ensuring the transmetalation step is never reagent-limited[4].

Step 2: Solvent Addition & Stringent Degassing

  • Action: Add a 4:1 mixture of anhydrous 1,4-Dioxane and degassed deionized water. Submerge the flask in an ultrasonic bath and sparge the solution with ultra-pure Argon for 15 minutes.

  • Validation Checkpoint 1: The solution must be completely homogenous (or a fine, easily stirred suspension). Oxygen presence will lead to boronic acid homocoupling[5]. If the solution turns dark prematurely, oxygen is present.

Step 3: Catalyst Activation

  • Action: Under a heavy stream of Argon, quickly add XPhos Pd G3 (2.0 mol%). Seal the flask.

  • Causality: Using a G3 pre-catalyst avoids the need to reduce Pd(II) to Pd(0) in situ, which often requires harsh conditions or generates unligated Pd species that catalyze debromination[1].

Step 4: Controlled Heating & Monitoring

  • Action: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Validation Checkpoint 2 (2-Hour Mark): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: The mass peak corresponding to the debrominated product (Ar-H) must be <5% relative to the product peak.

    • Fail Criteria: If debromination exceeds 10%, immediately check the basicity of your water source or suspect trace alcohol contamination in your Dioxane.

Step 5: Quench and Isolation

  • Action: Upon complete consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure[2]. Purify via flash chromatography.

Sources

Troubleshooting

Troubleshooting crystallization issues for 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 2-Amino-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .

This molecule presents a unique supramolecular landscape: the highly polar 2-amino group acts as a strong hydrogen bond donor/acceptor, the 6-bromo substituent introduces a polarizable σ-hole capable of halogen bonding[1], and the 8-methyl group adds steric bulk. This combination frequently leads to competing crystallization pathways, resulting in liquid-liquid phase separation, poor crystal habits, and polymorphism.

FAQ 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my solution forms a cloudy emulsion that eventually crashes out as a sticky gum instead of solid crystals. What is causing this, and how can I fix it?

Causality: You are experiencing "oiling out," also known as liquid-liquid phase separation (LLPS). This phenomenon occurs when the solution's supersaturation is generated too rapidly, causing the solute to separate into a secondary, highly concentrated liquid phase rather than nucleating into a rigid crystalline lattice[2]. For this specific triazolopyridine derivative, the moderate lipophilicity of the bromo and methyl groups, combined with kinetic hindrance during lattice integration, makes the system prone to bypassing direct solid nucleation[3].

Protocol: Resolving Oiling Out via Seeded Cooling Crystallization

This protocol utilizes thermodynamic control to force the system to bypass the miscibility gap.

  • Determine the Metastable Zone Width (MSZW): Use Process Analytical Technology (PAT), such as an in-line FBRM (Focused Beam Reflectance Measurement) or Blaze probe, to plot the solubility and spontaneous nucleation curves[2].

  • Dissolution: Dissolve the crude API in an optimized solvent system (e.g., Isopropanol/Water) at 10°C below the solvent's boiling point.

  • Controlled Cooling: Cool the solution slowly (0.1°C to 0.2°C/min) to enter the metastable zone. Do not cross the spontaneous nucleation boundary[3].

  • Seeding: Add 1–5% (w/w) of high-purity crystalline seeds halfway into the MSZW.

    • Self-Validation Step: Monitor the suspension via in-line microscopy. The seeds must remain visible and not dissolve, confirming the solution is adequately supersaturated[2].

  • Desupersaturation Aging: Hold the temperature isothermally for 1–2 hours to allow the seeds to consume the supersaturation, then resume cooling to the final isolation temperature.

OilingOutWorkflow A Supersaturated API Solution B Rapid Cooling (High Supersaturation) A->B Uncontrolled C Controlled Cooling (Within MSZW) A->C PAT Monitored D Liquid-Liquid Phase Separation (Oiling Out) B->D F Add Seed Crystals (Halfway into MSZW) C->F H Impurity Entrapment & Gum Formation D->H E Direct Solid Nucleation G High Purity Crystals E->G F->E

Workflow comparing uncontrolled cooling (leading to oiling out) versus controlled seeded crystallization.

FAQ 2: Correcting Poor Crystal Habit (Needles to Blocks)

Q: The isolated crystals are extremely fine needles. They cause severe filtration bottlenecks and trap mother liquor impurities. How can I shift the habit to block-like crystals?

Causality: Needle-like crystals form when supramolecular growth is kinetically favored along a single crystallographic axis. In 2-amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, the 2-amino group forms strong, highly directional N-H···N hydrogen bonds with the triazole core, while the 6-bromo group participates in Br···N halogen bonds[1][4]. When these interactions align linearly in non-polar solvents, 1D chain growth dominates.

Protocol: Solvent-Mediated Habit Modification

To shift from needles to block-like crystals, you must disrupt these 1D synthons using competitive solvent interactions.

  • Solvent Selection: Switch from an aprotic solvent (which leaves H-bonds uninterrupted) to a moderately hydrogen-bonding solvent (e.g., Ethanol or Methanol)[5]. The solvent's hydroxyl groups will competitively hydrogen-bond with the 2-amino group, retarding rapid 1D growth and allowing 3D packing to catch up.

  • Temperature Cycling (Ostwald Ripening): Implement a temperature cycling profile (e.g., heat to 60°C, cool to 40°C, reheat to 55°C, cool to 35°C).

    • Self-Validation Step: Monitor the particle size distribution. The fine needles possess a higher surface-area-to-volume ratio and higher apparent solubility. During the heating phases, the needles will thermodynamically dissolve, and during cooling, the mass will deposit onto the larger, more stable block crystals.

SupramolecularLogic API 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine H_Bond 2-Amino Group (Strong H-Bond Donor) API->H_Bond X_Bond 6-Bromo Group (Halogen Bond Donor / σ-hole) API->X_Bond NonPolar Non-Polar Solvent (e.g., Toluene) H_Bond->NonPolar Polar Polar Protic Solvent (e.g., Ethanol) H_Bond->Polar X_Bond->NonPolar Needles 1D Chain Growth (Needle Habit) NonPolar->Needles Uninterrupted 1D Synthons Blocks 3D Network Growth (Block Habit) Polar->Blocks Solvent Disrupts 1D H-Bonds, Promotes 3D Packing

Supramolecular pathway showing how solvent selection influences crystal habit via non-covalent bonds.

FAQ 3: Managing Polymorphism and Phase Purity

Q: Different batches of the compound show varying melting points and XRPD patterns. How do I reliably lock in the most stable polymorph?

Causality: The competition between hydrogen bonding (via the 2-amino group) and halogen bonding (via the 6-bromo group) creates multiple viable packing arrangements (polymorphs)[1]. Because halogen bonds are highly directional but generally weaker than strong N-H···N hydrogen bonds, the system is highly sensitive to initial crystallization kinetics, often resulting in metastable kinetic forms[4][6].

Protocol: Slurry Conversion for Thermodynamic Form Isolation
  • Preparation: Suspend the mixed-phase compound in a solvent where it has low-to-moderate solubility (e.g., Ethyl Acetate or Toluene)[7].

  • Slurry Aging: Stir the suspension continuously at an elevated, constant temperature (e.g., 50°C) for 24–48 hours. The metastable polymorphs will gradually dissolve and precipitate as the most thermodynamically stable polymorph[7].

  • Verification:

    • Self-Validation Step: Extract solid aliquots at 24h and 48h. Filter, dry, and analyze via Powder X-Ray Diffraction (XRPD). The conversion is complete and validated only when the XRPD patterns of consecutive time-point aliquots are identical[7].

Quantitative Solvent Impact Summary

The following table summarizes the causal relationship between solvent properties and crystallization outcomes for this specific triazolopyridine derivative.

Solvent SystemMSZW (°C)Dominant Supramolecular InteractionResulting Crystal HabitOiling Out Risk
Toluene 15Uninterrupted H-Bonding & Halogen BondingFine NeedlesLow
Isopropanol / H₂O 8Competitive H-BondingPrisms / BlocksHigh (Requires Seeding)
Ethyl Acetate 12Halogen Bonding (Br···N)PlatesMedium
Methanol 10Strong Competitive H-BondingThick BlocksLow

References

  • Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder, ACS Publications. URL:[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing, Aragen. URL: [Link]

  • Oiling Out in Crystallization, Mettler Toledo. URL:[Link]

  • Guide for crystallization, University of Fribourg. URL: [Link]

  • Halogen Bonding in Crystal Engineering, Semantic Scholar. URL:[Link]

  • Halogen Bonding of N-Bromophthalimide by Grinding and Solution Crystallization, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Separation and Purification of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Welcome to the Advanced Troubleshooting Guide for the isolation of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine . The synthesis of [1,2,4]triazolo[1,5-a]pyridines typically involves the oxidative cyclization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the isolation of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine . The synthesis of [1,2,4]triazolo[1,5-a]pyridines typically involves the oxidative cyclization of amidines or the condensation of 2-aminopyridines with reagents like ethoxycarbonyl isothiocyanate[1]. A common bottleneck in this workflow is separating the fused bicyclic product from the unreacted monocyclic starting material, 2-amino-5-bromo-3-methylpyridine .

This guide is designed for drug development professionals and synthetic chemists, providing mechanistic insights, self-validating protocols, and scalable solutions to bypass common purification pitfalls.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do the product and starting material co-elute or streak severely on standard normal-phase silica gel? A: Both compounds possess free amino groups that act as hydrogen-bond donors and acceptors, interacting strongly with the acidic silanol groups (Si-OH) on unmodified silica. However, their electronic properties differ significantly. The starting material is a localized, moderately basic pyridine amine. In the product, the lone pair of the exocyclic amino group is heavily delocalized into the highly electron-deficient [1,2,4]triazolo[1,5-a]pyridine framework. This difference in electron density causes mixed-mode retention (partitioning + ion-exchange) on silica, leading to severe tailing.

Q2: Can we leverage pKa differences to avoid chromatography entirely? A: Yes, and this is the most scalable approach. The conjugate acid of the starting material (a 2-aminopyridine) has a pKa of approximately 6.8[2][3]. In stark contrast, the extensive delocalization in the 2-amino-[1,2,4]triazolo[1,5-a]pyridine product drops its conjugate acid pKa to approximately 2.5–3.0[4]. By buffering your aqueous extraction phase to pH 4.5 , you create an environment that is over two log units below the pKa of the starting material (>99% protonated/water-soluble) and over one log unit above the pKa of the product (>95% neutral/organic-soluble).

Q3: What is the optimal recrystallization strategy if the crude is highly concentrated? A: Exploit the structural planarity. The fused bicyclic system of the triazolopyridine is highly planar, allowing for strong π-π stacking in the solid state. This drastically reduces its solubility in cold, non-polar solvent mixtures compared to the monocyclic starting material. A binary solvent system (e.g., Ethyl Acetate/Heptane) will selectively precipitate the product.

Part 2: Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the separation logic:

Property2-Amino-5-bromo-3-methylpyridine (SM)2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (Product)
Role in Synthesis Unreacted Starting MaterialTarget Product
Structure Type Monocyclic AminopyridineFused Bicyclic Heteroaromatic
pKa (Conjugate Acid) ~ 6.8[3]~ 2.5 - 3.0[4]
Ionization State at pH 4.5 > 99% Protonated (Cationic)> 95% Neutral
Solubility in Cold EtOAc HighLow to Moderate
TLC Rf (5% MeOH/DCM) ~ 0.3 (Severe tailing)~ 0.5 (Tighter spot)

Part 3: Process Visualization

The diagram below maps the logic of the pH-driven liquid-liquid extraction, demonstrating how the massive ΔpKa is utilized for a clean phase separation.

G Crude Crude Mixture (Product + SM) Extraction Liquid-Liquid Extraction (EtOAc / Citrate Buffer pH 4.5) Crude->Extraction OrgPhase Organic Phase (Unprotonated Product) Extraction->OrgPhase Neutral (pKa ~2.5) AqPhase Aqueous Phase (Protonated SM) Extraction->AqPhase Cationic (pKa ~6.8) Product 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine (Concentrate & Recrystallize) OrgPhase->Product Basify Basify to pH 8.0 (Extract with EtOAc) AqPhase->Basify SM 2-Amino-5-bromo- 3-methylpyridine (Recovered SM) Basify->SM

Figure 1: pH-driven separation workflow exploiting the >3.5 unit pKa differential between SM and product.

Part 4: Step-by-Step Methodologies

Protocol A: pH-Driven Liquid-Liquid Extraction (Self-Validating)

This method is highly recommended for scale-up (>1 gram) as it completely bypasses the need for silica gel chromatography.

Step 1: Buffer Preparation Prepare a 0.1 M Citrate buffer adjusted exactly to pH 4.5 using 1M NaOH or 1M HCl. Verify with a calibrated pH meter.

Step 2: Dissolution & Extraction

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of the pH 4.5 Citrate buffer.

  • Shake vigorously and allow the phases to separate. The unreacted starting material will partition into the lower aqueous layer, while the product remains in the upper organic layer.

  • Separate the layers. Wash the organic layer once more with a half-volume of the pH 4.5 buffer.

Step 3: Self-Validation (Crucial) To validate the efficiency of the separation without relying solely on final yield:

  • Take a 1 mL aliquot of the combined aqueous layers.

  • Basify this aliquot to pH 8.0 using 1M NaOH, then extract with 1 mL of EtOAc.

  • Spot this EtOAc extract on a TLC plate alongside the original crude mixture (Eluent: 5% MeOH in DCM).

  • Validation Check: The complete absence of the higher Rf product spot in this test confirms that the pH was perfectly calibrated to retain only the starting material in the aqueous phase.

Step 4: Isolation Wash the main organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from hot EtOAc/Heptane (1:2) to yield pure 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.

Protocol B: Optimized Flash Chromatography

If chromatography is strictly required (e.g., for isolating minor reaction impurities alongside the product), standard silica must be modified.

Step 1: Column Pre-treatment Pack the silica gel column using a solvent mixture containing 1% Triethylamine (TEA) in Dichloromethane (DCM). Flush with 2 column volumes of this mixture. Causality: TEA dynamically caps the acidic silanol sites on the silica, preventing the basic amines from tailing and converting the separation to a pure partition mechanism.

Step 2: Elution

  • Load the crude mixture dissolved in a minimum amount of DCM.

  • Elute using a gradient of 100% DCM to 95:5 DCM/Methanol.

  • Monitor the fractions at 254 nm. The product will elute first, followed by the starting material.

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines, Organic Chemistry Portal. Available at:[Link]

  • pKa Data Compiled by R. Williams, Organic Chemistry Data. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Welcome to the Technical Support Center. As an intermediate in advanced drug discovery and a core scaffold for kinase inhibitors and allosteric modulators, 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an intermediate in advanced drug discovery and a core scaffold for kinase inhibitors and allosteric modulators, 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine presents unique handling challenges. While the [1,2,4]triazolo[1,5-a]pyridine core exhibits superior metabolic stability compared to traditional imidazo[1,2-a]pyridines[1], its specific functional groups—namely the exocyclic amine and the halogen substituent—require strict environmental controls to prevent degradation during long-term storage.

This guide provides field-proven insights into the causality of degradation, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: My freshly purchased white/off-white powder has developed a pink or brown discoloration over the last few months. What happened, and is it still usable? The Causality: The exocyclic amino group at the C2-position is highly electron-rich and susceptible to auto-oxidation when exposed to atmospheric oxygen. This oxidative stress generates trace amounts of azo, azoxy, or N-oxide species. Because these degradants are highly conjugated, even parts-per-million (ppm) levels will impart a strong pink or brown color to the bulk powder[2]. The Verdict: Do not use discolored powder for sensitive biological assays or critical synthetic steps without repurification. Always store the solid under an inert atmosphere (Argon or Nitrogen) to prevent this.

Q2: I am observing a distinct M-79/81 mass shift in my LC-MS analysis of stored stock solutions. What is causing this loss of mass? The Causality: You are observing photolytic debromination. The C6-bromo bond is photolabile. Extended exposure to ambient laboratory lighting (specifically UV wavelengths) induces homolytic cleavage of the C-Br bond, leading to the formation of the debrominated 6-H analog. The Verdict: This is a critical failure. To prevent photolysis, all stock solutions must be prepared and stored in amber glass vials and handled under low-light conditions.

Q3: How should I prepare and store DMSO stock solutions for in vitro assays to maximize shelf life? The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Absorbed atmospheric moisture accelerates hydrolytic degradation and can cause the hydrophobic triazolopyridine core to crash out of solution. Furthermore, dissolved oxygen in standard DMSO accelerates the amine oxidation described in Q1. The Verdict: Stock solutions should be prepared in anhydrous, degassed DMSO and stored at -80°C. Under these conditions, triazolopyridine derivatives can maintain >98% purity for up to 2 years[3].

Part 2: Quantitative Stability Profile

The following table summarizes the expected stability of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine across various storage conditions, derived from empirical stability testing of halogenated triazolopyridines[4].

Storage ConditionStateTimeframeExpected PurityPrimary Degradation Pathway
Ambient (Air / Light)Solid1 Month< 85%C2-Amine Oxidation & Debromination
4°C (Dark / Air)Solid6 Months~ 95%Slow C2-Amine Oxidation[4]
-20°C (Dark / Argon) Solid 24 Months > 99% None (Optimal Solid Storage)
Room Temp (Standard DMSO)Solution1 Week< 90%Photolysis / Hydrolysis
-80°C (Anhydrous DMSO) Solution 24 Months > 98% None (Optimal Liquid Storage) [3]

Part 3: Experimental Workflows & Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these methodologies strictly.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Purpose: To create a stable, long-term liquid reserve that prevents oxidation and photolysis.

  • Solvent Purging: Obtain newly opened, anhydrous DMSO (≥99.9% purity). Submerge a sparging needle and purge the solvent with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: In a dark or low-light environment, weigh the required mass of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine. Dissolve in the degassed DMSO to achieve your target molarity (e.g., 10 mM). If sonication is required, ensure the water bath temperature does not exceed 30°C.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL to 100 µL per vial). Scientific Rationale: Single-use aliquots eliminate freeze-thaw cycles, which introduce condensation (moisture) and physically stress the solute.

  • Sealing & Storage: Flush the headspace of each amber vial with Argon, seal with a PTFE-lined cap, and transfer immediately to a -80°C freezer[3].

Protocol B: Forced Degradation & Stability Validation Workflow

Purpose: To validate the integrity of your specific batch and establish baseline chromatograms for degradants.

  • Thermal Stress: Incubate 1 mg of the solid compound in a sealed, dark vial at 60°C for 7 days.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of a 50:50 Acetonitrile/Water mixture containing 3% H₂O₂. Stir at room temperature for 24 hours.

  • Photolytic Stress: Expose a 1 mg/mL solution (in a transparent glass vial) to direct UV light (254 nm) for 12 hours.

  • Analytical Validation: Analyze all stressed samples via LC-MS/MS against a freshly prepared, -80°C stored control. You must actively monitor for the M-79/81 peak (debromination) and the M+16 peak (N-oxidation). If your standard storage samples begin showing these peaks, your storage environment has been compromised.

Part 4: Degradation Pathways & Storage Visualization

G cluster_stress Environmental Stressors cluster_opt Optimal Storage Protocol Compound 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine O2 Oxygen (O2) Compound->O2 UV UV / Vis Light Compound->UV H2O Moisture Compound->H2O Opt Inert Gas (Ar/N2) -20°C to -80°C, Dark Compound->Opt Ox Amine Oxidation (Pink/Brown Impurities) O2->Ox DeBr Photolytic Debromination (Loss of Br) UV->DeBr Agg Hygroscopic Caking (Hydrolysis Risk) H2O->Agg Stable High Purity (>99%) Maintained Opt->Stable

Fig 1: Environmental degradation pathways of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.

References

  • Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review | Source: Arabian Journal of Chemistry | URL: [Link]

  • Title: 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction | Source: Journal of Medicinal Chemistry (ACS) | URL: [Link]

  • Title: [1,2,4]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5 | Source: PMC / NIH | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Architectural Divergence in Drug Design: 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine vs. Alternative Scaffolds

Executive Summary: The Privileged Triazolopyridine Pharmacophore In modern structure-based drug design, the [1,2,4]triazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged pharmacophore. Its utility spa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Triazolopyridine Pharmacophore

In modern structure-based drug design, the [1,2,4]triazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged pharmacophore. Its utility spans from acting as a potent hinge-binding element in kinase inhibitors (such as JAK2 and VEGFR2) to serving as a lipophilicity-lowering core in nuclear receptor ligands[1][2][3].

However, the specific regiochemistry of the substituents on this core dictates the compound's trajectory within a target's binding pocket and its overall pharmacokinetic profile. This guide provides an objective, data-driven comparison between the highly functionalized building block 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine and its closely related structural alternatives, detailing the mechanistic causality behind these design choices.

Mechanistic Rationale & Structural Comparison

The fundamental advantage of the [1,2,4]triazolo[1,5-a]pyridine core lies in its electronic distribution. The nitrogen at the 1-position (N1) acts as an exceptional hydrogen bond acceptor (HBA), forming critical interactions with the backbone NH of kinase hinge regions (e.g., Cys919 in VEGFR2 or Leu932 in JAK2)[1][3].

When functionalizing this core, medicinal chemists must choose the correct growth vector (C6 vs. C8) to access hydrophobic pockets while maintaining metabolic stability.

The C6-Vector vs. C8-Vector Debate
  • 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (Target Scaffold): This building block directs synthetic growth along the C6 vector via cross-coupling of the bromine atom. Crucially, the addition of the 8-methyl group serves a dual purpose. First, it provides steric bulk adjacent to the bridgehead nitrogen, which restricts the conformational rotation of the core and prevents off-target binding. Second, it acts as a metabolic shield, blocking the C8 position from rapid cytochrome P450 (CYP450)-mediated oxidation, a common liability in unsubstituted heterocycles.

  • 2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine (The CEP-33779 Precursor): In contrast, optimizing inhibitors for Janus Kinase 2 (JAK2) required a different trajectory. Research leading to the clinical candidate CEP-33779 demonstrated that para-substitution at the C8 position was optimal for JAK2 potency, as it perfectly aligned the aryl extension with the JAK2 hydrophobic pocket[3].

  • The Isomeric Trap:[1,2,4]triazolo[4,3-a]pyridine: Shifting the position of the nitrogen atoms within the triazole ring drastically alters target affinity. In the development of RORγt inverse agonists, transitioning from the [1,5-a] isomer to the [4,3-a] isomer caused a severe drop in efficacy (IC₅₀ increasing from 41 nM to 590 nM). This >10-fold loss in potency indicates that the specific spatial arrangement of the nitrogen atoms in the [1,5-a] system is strictly required for optimal hydrogen bonding[2].

Quantitative Data Summary
Scaffold / DerivativeKey Structural FeaturePrimary Target ApplicationRepresentative PerformancePharmacological Rationale
2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine C6-Bromo (vector), C8-Methyl (steric block)Multi-Kinase Inhibitors (e.g., VEGFR2)High target affinity post-coupling[1]8-Methyl restricts rotation and blocks CYP450 oxidation at C8.
2-Amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine C8-Bromo (vector)JAK2 Inhibitors (e.g., CEP-33779)JAK2 IC₅₀ ≈ 10–100 nM[3]C8 substitution aligns perfectly with the JAK2 binding pocket trajectory.
[1,2,4]triazolo[4,3-a]pyridine Isomeric coreRORγt Inverse AgonistsRORγt IC₅₀ = 590 nM[2]Sub-optimal. Misaligned nitrogen donors reduce H-bonding capacity.
[1,2,4]triazolo[1,5-a]pyridine (Unsubstituted) Base coreRORγt Inverse AgonistsRORγt IC₅₀ = 41 nM[2]Optimal lipophilicity balance (cLogD) and excellent H-bond acceptor alignment.

Visualizing the Mechanisms

Pathway Ligand Extracellular Signal Receptor Receptor Kinase Ligand->Receptor Target Downstream Effector Receptor->Target Response Cellular Response Target->Response Inhibitor Triazolopyridine Inhibitor Inhibitor->Receptor Hinge Binding (N1 H-Bond)

Figure 1: Mechanism of action for triazolopyridine-based kinase inhibitors via competitive hinge binding.

Workflow Core 1. Scaffold Selection (6-Br-8-Me-Triazolopyridine) Coupling 2. Suzuki-Miyaura Coupling (C6-Functionalization) Core->Coupling QC1 LC-MS Validation (Loss of Br Isotope Pattern) Coupling->QC1 Assay 3. TR-FRET Kinase Assay (IC50 Determination) QC1->Assay QC2 Z'-Factor Validation (Z' > 0.6 Required) Assay->QC2 Lead 4. Lead Optimization QC2->Lead

Figure 2: Self-validating experimental workflow from scaffold functionalization to assay validation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the functionalization and biological evaluation of the 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold.

Protocol A: Regioselective C6 Suzuki-Miyaura Cross-Coupling

This protocol describes the attachment of an aryl group to the C6 position to probe the hydrophobic pocket II of target kinases.

  • Reaction Setup: In a microwave-safe vial, combine 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates rapid reductive elimination, which is critical when coupling sterically hindered or electron-rich heterocyclic cores, preventing premature debromination.

  • Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/H₂O. Sparge with N₂ for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning.

  • Execution: Heat the reaction at 90°C for 4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material possesses a distinct 1:1 isotopic pattern (⁷⁹Br/⁸¹Br). The reaction is strictly validated as complete only when this isotopic pattern completely disappears and is replaced by the singular [M+H]⁺ peak of the coupled product.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Once the core is functionalized, its inhibitory potency must be evaluated.

  • Assay Preparation: Plate the purified triazolopyridine derivative in a 384-well plate using a 10-point dose-response dilution series (starting at 10 µM, 1:3 dilutions).

  • Enzyme & Substrate Addition: Add the target kinase (e.g., VEGFR2 or JAK2) and a biotinylated peptide substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to the enzyme's Kₘ (Michaelis constant).

    • Causality: Running the assay at the ATP Kₘ ensures that the calculated IC₅₀ is a true reflection of the inhibitor's competitive binding affinity (Kᵢ) at the hinge region, rather than an artifact of ATP saturation.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Causality: TR-FRET is utilized because the time-delay measurement completely eliminates interference from the auto-fluorescence commonly exhibited by highly conjugated triazolopyridine compounds.

  • Self-Validation (Z'-Factor): Include Staurosporine (a pan-kinase inhibitor) as a positive control on every plate. The assay is only considered valid if the calculated Z'-factor is > 0.6, proving the statistical robustness and dynamic range of the screening system.

References

  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics Source: Bioorganic & Medicinal Chemistry / PubMed (NIH) URL:[Link][1]

  • Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists Source: ACS Medicinal Chemistry Letters URL:[Link][2]

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Source: Journal of Medicinal Chemistry URL:[Link][3]

Sources

Comparative

Comparative Reactivity Guide: 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine vs. 2-Aminopyridine

Executive Summary & Scaffold Overview In modern drug discovery and complex organic synthesis, the transition from simple monocyclic building blocks to highly functionalized, rigid bicyclic scaffolds is a critical strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Overview

In modern drug discovery and complex organic synthesis, the transition from simple monocyclic building blocks to highly functionalized, rigid bicyclic scaffolds is a critical strategy for improving target selectivity and metabolic stability.

2-Aminopyridine (2-AP) is a ubiquitous, foundational synthon in organic chemistry[1]. It is widely utilized both as a primary building block for synthesizing larger azaheterocycles[2] and as a powerful directing group in transition-metal-catalyzed C–H functionalization[3]. Conversely, 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine represents an advanced, pre-functionalized fused bicyclic system. This scaffold is a privileged pharmacophore in medicinal chemistry, heavily featured in the development of potent RORγt inverse agonists[4] and selective Janus kinase 2 (JAK2) inhibitors for anticancer therapies[5].

This guide objectively compares the reactivity profiles of these two scaffolds, providing researchers with the causal logic and validated protocols necessary to functionalize them effectively.

Structural & Electronic Profiling

The fundamental difference in reactivity between these two molecules stems from their electronic distribution and structural rigidity.

2-AP exhibits a unique dual nucleophilic structure, acting as an ambident nucleophile[2]. Kinetically, the endocyclic ring nitrogen (N1) is highly nucleophilic, meaning electrophilic attack often occurs at the ring rather than the exocyclic amine unless specific conditions are applied[1]. Furthermore, the electron-donating nature of the amino group makes the C3 and C5 positions highly susceptible to Electrophilic Aromatic Substitution (EAS).

In contrast, the fusion of the triazole ring in the [1,2,4]triazolo[1,5-a]pyridine core creates a highly delocalized, electron-deficient pi-system. This significantly attenuates the basicity and nucleophilicity of the exocyclic amine[6]. However, what it lacks in nucleophilicity, it makes up for in orthogonal reactivity: the C6-bromide serves as a precise handle for late-stage cross-coupling[3], while the C8-methyl group provides steric shielding that restricts the conformation of adjacent substituents.

Reactivity cluster_0 2-Aminopyridine (2-AP) cluster_1 Triazolo[1,5-a]pyridine Scaffold N_ring Ring N1 High Nucleophilicity NH2_exo Exocyclic NH2 Moderate Nucleophilicity N_ring->NH2_exo Ambident CH_sites C3/C5 EAS Susceptible Triazole_NH2 Triazole NH2 Low Nucleophilicity C6_Br C6-Bromide Coupling Handle Triazole_NH2->C6_Br Orthogonal C8_Me C8-Methyl Steric Shield

Electronic and regioselective reactivity profiles of the two scaffolds.

Comparative Reactivity Matrix

To guide synthetic planning, the following table summarizes the quantitative and qualitative reactivity differences between the two scaffolds:

Property / Reactivity2-Aminopyridine (2-AP)2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Core Structure Monocyclic heterocycleFused bicyclic heterocycle
Exocyclic Amine Basicity Moderate (Conjugate acid pKa ~6.8)Very Low (Highly delocalized into the triazole ring)
Nucleophilic Attack Site Ambident (Ring N1 preferred kinetically)Exocyclic NH2 (Requires strong base activation)
EAS Susceptibility High (Rapid halogenation at C3/C5)Very Low (Electron-deficient core resists EAS)
Cross-Coupling Handle None (Requires prior functionalization)C6-Bromide (Ready for Pd/Cu-catalyzed coupling)
Primary Medicinal Utility Kinase hinge-binder, Directing groupJAK2 / RORγt inhibitor scaffold, rigid pharmacophore

Divergent Functionalization Workflows

Because of the attenuated nucleophilicity of the triazolo[1,5-a]pyridine core, standard functionalization techniques used for 2-AP will often fail or result in poor yields. The workflow below illustrates the specific logic required to functionalize the advanced bicyclic scaffold.

Workflow Start Triazolo[1,5-a]pyridine Scaffold Acylation N-Acylation (NaH, Electrophile) Start->Acylation Strong Base Suzuki Suzuki Coupling (Pd cat., Boronic Acid) Start->Suzuki Pd(0) Activation ProductA Amide Derivative (Target Modulator) Acylation->ProductA ProductB C6-Aryl Derivative (SAR Expansion) Suzuki->ProductB

Divergent synthetic workflows based on scaffold-specific functional handles.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to not only provide the steps but to explain the causality behind the reagents chosen. The following protocols are optimized specifically for 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .

Protocol A: Chemoselective N-Acylation

Causality: Standard amine bases (e.g., triethylamine, pyridine) are sufficient to acylate 2-AP[1]. However, they are entirely insufficient for the triazolo[1,5-a]pyridine scaffold due to its extreme electron deficiency[6]. Irreversible deprotonation using Sodium Hydride (NaH) is mandatory to generate a highly reactive amide anion prior to the addition of the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the triazolo[1,5-a]pyridine scaffold (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Deprotonation: Cool the system to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Causality: Cooling prevents uncontrolled exothermic deprotonation and mitigates potential ring-opening side reactions.

  • Activation: Stir the mixture for 30 minutes at 0 °C until hydrogen gas evolution ceases, ensuring complete formation of the amide anion.

  • Coupling: Add the desired acyl chloride (1.2 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation & Troubleshooting: Quench a 10 µL aliquot with methanol. LC-MS analysis must reveal the complete disappearance of the starting material and the appearance of the [M+Acyl-H]+ peak. On TLC (UV 254 nm), the highly fluorescent starting amine will convert to a cleanly migrating, less polar, UV-active amide spot.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Causality: The C6-bromide is perfectly positioned for cross-coupling to expand Structure-Activity Relationships (SAR)[4]. However, the adjacent C8-methyl group provides slight steric shielding. To overcome this, a catalyst with a large bite angle, such as Pd(dppf)Cl₂, is selected. Its bidentate ferrocene ligand stabilizes the palladium intermediate and accelerates reductive elimination despite the steric bulk.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the triazolo[1,5-a]pyridine scaffold (1.0 eq), the corresponding arylboronic acid (1.3 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: This specific biphasic mixture ensures the solubility of the organic substrates in dioxane while dissolving the inorganic base in water, a critical requirement for the transmetalation step.

  • Reaction: Heat the sealed mixture to 90 °C for 12 hours under argon.

  • Self-Validation & Troubleshooting: Visually, the reaction mixture will transition from a clear red/orange solution to a dark suspension with visible palladium black precipitation upon completion. HPLC analysis will confirm product formation via a distinct bathochromic shift (absorption at longer wavelengths) in the UV spectrum, indicative of the extended pi-conjugation from the newly coupled aryl ring.

References[1] General and Mild Preparation of 2-Aminopyridines | Organic Letters - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN6fFI6gRkjInFqrfWX_fnx6P6yiaFzREfK94i2OvNcy-Obx4pIp9Lx1WbtHSUdlEos6CZSZxL9oJPJJA2WYW-C8upWh6rsONfmd3mymwqQRTHoc4NNkH4j5Y2qSULejjARv2zqw==[2] Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. sioc-journal.cn.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQChRLpKNzzyxIKGn_7Ax4vaVfCMdLqL7mX5h5Jjvgxn8rJLrYBDlvqNBEgErEx-PciPZIekxSKNt0PedDE6plAkFEhBNsBxrt08VpAxsskMWGqrTPfcGM9ncxwtI3Ns27BfwuF_xkmMMbHnr-nQ3PCfxx3A==[6] A NEW METHOD FOR THE SYNTHESIS OF [1,2,4]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. clockss.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECnAD-AVqF0N0ZLiWtwc_3QHWVOx_J8CV8il51NsmZYzL-R5aRP5c6B6MBNK_HzwlHSpIrJxnPZ4JvGUcLa4eAM4MX8wP3hLUGAPQfcpgGMfxjuJHy-ZvyQHAIcXK7jMPqaIB1TOwiPvByZk5vCZOJACsxxa7YHf_UIRzhZie0ptnDZLSMNgN3eQ==[4] Discovery of[1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists | ACS Medicinal Chemistry Letters. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGwy3NDvSahpkPPPMbs-5V5HrMA6nOhNKdLL2CWR53vuzbQbBzL1Jb8fx1f1lfdEf9-tPi2HA-ngmvb7hvW_ZLyCFM2wHa7lk0R4FFDP6DrOhi4wW97NsLi0Zw1RbPernPkhQa7dipGtAK-SW-_yppfuU=[3] Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCGl7LNGb9uAdF5L3ffTtBqLqG7qSN7geZBchtcIbgqoM3Kdb2P6Ytfx2EkqC6-9JEHuXFF1myMxV5o0dIled57G-fMNQ2NIi5Sgnkl82kwBNoEwWf5PUjzBManQG5x-O8sqBIDUBPTqRIbyy2o-COw8IzpOfRZpfA[5] A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiRWhvGqjVrNYuOtMDwKo1NRNg1sk9ReUXDzpsVVRv1FvKp8H3gM5WnkSHqq4PP1ya_76BiZhvDKcaMBauqvTzJGjouukfTsRrI0t_dgGIJ8Opo2JzQz_5pO8GzHMlzqOcyjc3

Sources

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of 2-Amino-6-bromo-8-methyl-triazolo[1,5-a]pyridine

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine In the landscape of pharmaceutical research and drug development, the unambiguous structural co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, which hold potential as scaffolds in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, experience-driven protocol for the validation of this specific molecule using ¹H and ¹³C NMR, comparing its expected spectral features with those of a simpler analogue, 2-amino-[1][2][3]triazolo[1,5-a]pyridine, to underscore the influence of substituents on the magnetic environment of the nuclei.

The Imperative of Spectral Validation

Before delving into experimental specifics, it's crucial to understand why meticulous spectral validation is non-negotiable. In regulated environments like drug development, confirming the identity and purity of a compound is a primary requirement.[4] An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. NMR provides a detailed fingerprint of a molecule's carbon-hydrogen framework, making it an exceptionally powerful tool for this purpose.[1][2][4]

Profile of the Target Molecule and its Analogue

To effectively interpret the NMR spectra, we must first understand the structures of our target molecule and its comparative analogue. The numbering convention used for the pyridine and triazole rings is critical for accurate peak assignment.

Chemical structure of 2-Amino-6-bromo-8-methyl-[<a 1][2][3]triazolo[1,5-a]pyridine" src="https://i.imgur.com/your_image_for_target_molecule.png" width="400"/>

Figure 1. Structure of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine.

For our comparative analysis, we will reference the spectral data against the parent scaffold, 2-amino-[1][2][3]triazolo[1,5-a]pyridine, to highlight the effects of the bromine and methyl substituents.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).[2][3][5]

Based on the structure of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, we can predict the following signals:

  • Aromatic Protons: Two distinct signals are expected in the aromatic region for the protons on the pyridine ring (H-5 and H-7).

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂). The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

  • Methyl Protons: A singlet for the three protons of the methyl group (-CH₃).

The bromine atom at the 6-position and the methyl group at the 8-position will exert electronic effects, influencing the chemical shifts of the neighboring protons. The electron-withdrawing nature of bromine is expected to deshield the adjacent protons, shifting them downfield. Conversely, the electron-donating methyl group will shield the nearby protons, causing an upfield shift.

A standardized protocol is essential for reproducible results.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.[6][7]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[8][9] DMSO-d₆ is often a good choice for heterocyclic compounds due to its excellent solvating power.

    • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[8]

    • Cap the tube and wipe the exterior clean.[6][8]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation cluster_report Reporting prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire Spectrum acq2->acq3 an1 Process Spectrum (FT, Phasing, Baseline) acq3->an1 an2 Peak Picking & Integration an1->an2 an3 Assign Signals an2->an3 an4 Compare with Analogue/Predicted Data an3->an4 rep1 Tabulate Data an4->rep1 rep2 Final Structure Confirmation rep1->rep2

Caption: Workflow for NMR spectral acquisition and validation.

The following table compares the predicted chemical shifts for our target molecule with known data for the unsubstituted analogue, 2-aminopyridine. This comparison highlights the influence of the fused triazole ring and the bromo and methyl substituents.

Proton Assignment2-Aminopyridine (Analogue) δ (ppm)2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine (Predicted) δ (ppm)Rationale for Shift
H-5~7.4~7.6 - 7.9Deshielded by the adjacent electron-withdrawing bromine at C-6.
H-7~6.6~7.2 - 7.5Deshielded by the fused triazole ring system.
-NH₂~4.6~5.0 - 6.0Broad signal, variable. Shift influenced by solvent and electronic environment.
-CH₃N/A~2.4 - 2.6Typical range for an aromatic methyl group.

Note: Chemical shifts for 2-aminopyridine are approximate and can vary with solvent.[10]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically unique carbon atoms in a molecule.[4] Standard ¹³C{¹H} NMR spectra are proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum.[5]

For 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine, we expect to see signals for all eight unique carbon atoms of the fused ring system, plus the methyl carbon.

  • Quaternary Carbons: Signals for C-2, C-3a, C-6, and C-8a. The carbon attached to bromine (C-6) is expected to be significantly shifted due to the "heavy atom effect".[11]

  • CH Carbons: Signals for C-5 and C-7.

  • Methyl Carbon: A signal in the aliphatic region for the -CH₃ carbon.

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Concentration: A higher concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[7]

  • Acquisition Time: Longer acquisition times are necessary to achieve an adequate signal-to-noise ratio.

  • Decoupling: A broadband proton decoupler is used to simplify the spectrum by removing ¹H-¹³C coupling.

To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT-135, for example, will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons will be absent.[4] This is an invaluable tool for distinguishing between different types of carbon environments.

This table provides a predicted range for the chemical shifts of the target molecule, informed by data on substituted pyridines and other heterocyclic systems.[12][13]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2155 - 165Attached to two nitrogen atoms, expected to be significantly deshielded.
C-3a145 - 155Quaternary carbon at the ring junction.
C-5120 - 130Aromatic CH.
C-6110 - 120Carbon bearing the bromine atom.
C-7115 - 125Aromatic CH.
C-8140 - 150Carbon bearing the methyl group.
C-8a140 - 150Quaternary carbon at the ring junction.
-CH₃15 - 25Typical range for an aromatic methyl carbon.
Conclusion: A Self-Validating Approach

The structural validation of a novel compound like 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a systematic process. By combining theoretical predictions based on established principles of NMR spectroscopy with careful experimental work, a definitive structural assignment can be made. The comparative approach, referencing a known analogue, adds an extra layer of confidence by demonstrating a logical and predictable trend in chemical shifts based on substituent effects. The use of complementary techniques such as DEPT further solidifies the assignments. This rigorous, multi-faceted approach ensures the scientific integrity of the data, which is paramount for any subsequent research or development activities.

References

  • Loghia Publishing. Guide to NMR Spectral Interpretation. Available from: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • Scribd. NMR Spectrum Interpretation Guide. Available from: [Link]

  • Imperial College London. Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Available from: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]

  • University of Houston. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Available from: [Link]

  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available from: [Link]

  • Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available from: [Link]

  • Marcel Dekker, Inc. 1H NMR Spectra of Substituted Aminopyridines. Available from: [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • European Journal of Chemistry. (2014). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. 5(2), 334-338. Available from: [Link]

  • ACS Publications. Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A. Available from: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2023). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4-TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. 22(3), 52-61. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • ResearchGate. (2024, April 13). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. Available from: [Link]

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  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]

  • MDPI. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Available from: [Link]

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  • Semantic Scholar. (1997, July 28). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 751-757. Available from: [Link]

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  • MDPI. (2021, September 23). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Crystals, 11(10), 1157. Available from: [Link]

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Sources

Comparative

Benchmarking 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Against Standard Kinase Inhibitor Scaffolds

Executive Summary In the landscape of targeted oncology and immunology, the selection of a kinase inhibitor scaffold dictates the trajectory of a drug discovery program. While classic scaffolds like quinazolines (e.g., E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and immunology, the selection of a kinase inhibitor scaffold dictates the trajectory of a drug discovery program. While classic scaffolds like quinazolines (e.g., EGFR inhibitors) and pyrazolo[3,4-d]pyrimidines (e.g., BTK inhibitors) have dominated the clinic, the [1,2,4]triazolo[1,5-a]pyridine core has emerged as a privileged, highly tunable alternative[1].

This guide provides an in-depth technical benchmarking of the specific building block 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine . By analyzing its mechanistic rationale, physicochemical properties, and synthetic tractability, we demonstrate how this highly functionalized intermediate offers superior kinome selectivity and late-stage derivatization capabilities compared to legacy scaffolds[2].

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The molecular architecture of 2-amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is not arbitrary; every functional group serves a distinct, causal purpose in structure-based drug design (SBDD):

  • The Triazolopyridine Core & 2-Amino Group (The Hinge Binder): The core heterocycle, coupled with the exocyclic C2-amine, establishes a robust bidentate hydrogen-bonding network. The triazole nitrogen (N3) acts as a hydrogen bond acceptor, while the C2-NH₂ acts as a donor. This precisely mimics the interaction of ATP with the kinase hinge region (e.g., the backbone carbonyl and amide of Leu932 in JAK2), anchoring the molecule deep within the ATP-binding pocket[1].

  • The 8-Methyl Group (The Selectivity Shield): The inclusion of a methyl group at the C8 position provides a subtle but critical steric effect. It restricts the torsional angle of the core and induces a steric clash with larger gatekeeper residues in off-target kinases. This steric tuning is the primary driver for the exceptional selectivity (e.g., JAK2 over JAK3) observed in this scaffold class[1].

  • The 6-Bromo Group (The Synthetic Vector): Halogenation at the C6 position transforms the scaffold into a bioorthogonal synthetic vector. Rather than relying on de novo ring synthesis for every analog, the C6-bromide allows medicinal chemists to rapidly generate libraries via late-stage palladium-catalyzed cross-coupling, projecting substituents directly into the solvent-exposed channel[2].

SAR_Logic Core [1,2,4]Triazolo[1,5-a]pyridine Core Scaffold C2 C2-Amino Group (Hinge Binder) Core->C2 functionalized at C6 C6-Bromo Handle (Synthetic Vector) Core->C6 functionalized at C8 C8-Methyl Group (Steric Shield) Core->C8 functionalized at Hinge Kinase Hinge Region (e.g., Leu932 in JAK2) C2->Hinge H-bond Donor/Acceptor Solvent Solvent Channel / Back Pocket C6->Solvent Pd-Catalyzed Cross-Coupling Gatekeeper Gatekeeper Residue Selectivity C8->Gatekeeper Steric Clash/Alignment

Structural Activity Relationship (SAR) logic for the functionalized triazolopyridine scaffold.

Comparative Benchmarking Data

To objectively evaluate the 2-amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine building block, we must benchmark the resulting inhibitor profiles against standard quinazoline and pyrazolo[3,4-d]pyrimidine scaffolds.

Table 1: Physicochemical & Synthetic Tractability Comparison

Data represents typical ranges for optimized lead compounds derived from these starting scaffolds.

Scaffold ClassLigand Efficiency (LE)TPSA (Ų)H-Bond (Donor/Acceptor)Synthetic Tractability
[1,2,4]Triazolo[1,5-a]pyridine High (>0.40) ~50–60 1–2 / 3–4 High (Late-stage C6/C8 coupling)
Quinazoline (EGFR standard)Moderate (~0.32)~45–551 / 3–4Moderate (Often requires core rebuilding)
Pyrazolo[3,4-d]pyrimidineHigh (>0.38)~55–651–2 / 4–5High (N1 and C3 vectors)
Table 2: Kinome Selectivity & Off-Target Liability

Triazolopyridines demonstrate a distinct advantage in navigating highly conserved kinase families (such as the JAK family) where standard scaffolds often fail to achieve selectivity due to flat, unhindered binding modes[3].

Scaffold ClassPrimary Validated TargetsCommon Off-Target LiabilitiesStructural Selectivity Strategy
[1,2,4]Triazolo[1,5-a]pyridine JAK2, TYK2, ALK JAK3, FLT3 C8-steric tuning (e.g., 8-methyl clash)
QuinazolineEGFR, HER2KDR, LCK, SRCC4-aniline modifications
Pyrazolo[3,4-d]pyrimidineBTK, SRC, ABLTEC family, LCKC3-bulky aryl group projection

Experimental Workflows & Self-Validating Protocols

To leverage this building block effectively, drug development professionals must employ robust synthetic and biological validation protocols. The following workflows detail the conversion of the scaffold into a testable inhibitor and its subsequent biological evaluation.

Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Cross-Coupling

The C6-bromo position is designed for rapid library generation. This protocol ensures high-yield coupling while preventing catalyst degradation.

  • Reagent Assembly: In a microwave-safe vial, combine 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand suppresses competitive dehalogenation and promotes efficient oxidative addition into the electron-rich triazolopyridine C–Br bond.

  • Solvent & Base Addition: Add 1,4-dioxane and 2M aqueous Na₂CO₃ (2.0 eq). Degas the biphasic mixture by bubbling N₂ gas through the solution for 5 minutes.

    • Causality: Degassing is critical; residual oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes.

  • Self-Validation (QC): Filter the crude mixture through a Celite pad to remove palladium black. Analyze the filtrate via LC-MS.

    • Validation Check: A successful reaction is confirmed by the complete disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material, replaced by the mass of the cross-coupled product.

Protocol B: High-Throughput Kinase Selectivity Profiling (TR-FRET)

To validate the hinge-binding efficacy of the newly synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to standard luminescence assays due to its resistance to compound auto-fluorescence.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of kinase buffer containing the target kinase (e.g., JAK2) and a fluorescently labeled ATP-competitive tracer.

  • Compound Dosing: Add 50 nL of the test compound (in DMSO) via acoustic liquid handling (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures highly precise nanoliter dosing, which is critical for generating accurate, reproducible IC₅₀ curves without DMSO toxicity.

  • Equilibration: Incubate the plate for 60 minutes at room temperature to allow the compound to reach binding equilibrium with the kinase hinge region.

  • Readout & Self-Validation: Read the plate on a multi-mode reader measuring emission at 615 nm (donor) and 665 nm (acceptor).

    • Validation Check: Calculate the FRET ratio (665/615). A dose-dependent decrease in the FRET ratio confirms that the triazolopyridine compound is actively displacing the tracer from the ATP-binding pocket.

Kinase_Assay_Workflow Step1 1. Scaffold Diversification Suzuki coupling at C6-Bromo Step2 2. Purification & QC LC-MS and 1H-NMR validation Step1->Step2 >95% Purity Required Step3 3. TR-FRET Kinase Assay Incubation with ATP & Kinase Step2->Step3 Compound Plating Step4 4. Data Analysis IC50 & Selectivity Profiling Step3->Step4 FRET Ratio Readout Decision {Selectivity > 100x?|Compare to Quinazoline} Step4->Decision Benchmarking Lead Lead Optimization Proceed to in vivo PK Decision->Lead Yes Redesign Iterative Redesign Modify C6 substituent Decision->Redesign No Redesign->Step1 New Library

Iterative screening and validation workflow for C6-derivatized triazolopyridine inhibitors.

Conclusion

The 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine building block represents a highly optimized starting point for modern kinase inhibitor discovery. By pre-installing the critical hinge-binding motif (2-amino), a selectivity-driving steric shield (8-methyl), and a versatile synthetic handle (6-bromo), this scaffold bypasses the early-stage synthetic bottlenecks associated with traditional quinazoline or pyrazolo-pyrimidine cores, allowing researchers to immediately focus on solvent-channel interactions and in vivo optimization.

References

  • A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Arabian Journal of Chemistry - ScienceDirect URL:[Link][2]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Molecules - MDPI URL:[Link][3]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

High-Resolution Mass Spectrometry for Structural Elucidation: A Platform Comparison Using 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Introduction to the Analytical Challenge The compound 2-Amino-6-bromo-8-me...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry for Structural Elucidation: A Platform Comparison Using 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Introduction to the Analytical Challenge

The compound 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine represents a highly functionalized fused bicyclic system. Triazolopyridines are privileged scaffolds in modern drug discovery, frequently utilized as kinase inhibitors and fluorescent probes[1]. From an analytical perspective, this molecule serves as an exceptional benchmark for evaluating mass spectrometry (MS) platforms. Its structural complexity—featuring a halogen isotope signature, a fused triazole ring prone to specific neutral losses, and an exocyclic amine—demands rigorous platform capabilities to accurately map its fragmentation topology[2].

This guide objectively compares the performance of three primary MS architectures—Orbitrap , Quadrupole Time-of-Flight (Q-TOF) , and Triple Quadrupole (QqQ) —in elucidating the fragmentation pattern of this specific molecule, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Causality of Fragmentation

Understanding the intrinsic fragmentation behavior of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is prerequisite to selecting the correct MS platform. In positive Electrospray Ionization (ESI+), the basic exocyclic amine and pyridine-like nitrogens readily accept a proton, yielding a robust [M+H]+ precursor ion at m/z 226.9932 (for the 79Br isotope).

The fragmentation is driven by two primary thermodynamic pathways:

  • Halogen Expulsion : The primary fragmentation route involves the cleavage of the C-Br bond. In even-electron systems, this manifests as the neutral loss of hydrogen bromide (HBr, 79.9261 Da), yielding a highly stabilized aromatic cation at m/z 147.0671[2].

  • Triazole Ring Cleavage : A secondary, highly characteristic pathway for triazolo[1,5-a]pyridines is the expulsion of molecular nitrogen ( N2​ ) or a nitrile species (e.g., cyanamide, NH2​CN , from the 2-amino-triazole moiety)[1][2].

Fragmentation M [M+H]+ m/z 226.9932 F1 [M+H - HBr]+ m/z 147.0671 M->F1 -HBr F2 [M+H - N2]+ m/z 198.9869 M->F2 -N2 F3 [M+H - HBr - NH2CN]+ m/z 105.0452 F1->F3 -NH2CN

Figure 1: ESI-MS/MS fragmentation pathway of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine.

Platform Performance Comparison

To accurately capture the pathways outlined above, the choice of mass analyzer is critical. Below is an objective comparison of how different MS platforms handle this specific molecular architecture.

  • Orbitrap High-Resolution MS : Orbitrap technology employs an electrostatic field to trap ions, measuring their oscillation frequency via image current[3]. It delivers exceptional resolving power (up to 240,000 FWHM at m/z 200), which is critical for distinguishing isobaric interferences and providing baseline-resolved exact mass assignments of the triazole ring opening[4][5]. However, space-charge effects in the C-trap can slightly limit intraspectral dynamic range[6].

  • Q-TOF HRMS : Q-TOF systems utilize orthogonal acceleration time-of-flight. They offer superior scan speeds (>50 Hz) and excellent isotopic fidelity[6]. Because they do not suffer from the same ion-trapping limitations as Orbitraps, Q-TOFs are ideal for preserving the exact 1:1 isotopic ratio of the brominated precursor without distortion[3][6].

  • Triple Quadrupole (QqQ) : QqQ platforms operate on electron multipliers with dynamic ranges up to 5 orders of magnitude[6]. While they lack the resolution for de novo structural elucidation (operating at unit mass resolution), they are the superior choice for routine, high-sensitivity quantification via Multiple Reaction Monitoring (MRM)[5].

Table 1: Platform Performance Comparison for Triazolopyridine Analysis

FeatureOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Xevo G2-XS)Triple Quadrupole (QqQ)
Primary Utility Structural elucidation, exact massHigh-throughput screeningTargeted quantitation (MRM)
Resolving Power Ultra-High (up to 240,000 FWHM)High (40,000 - 80,000 FWHM)Unit Mass (~0.7 Da FWHM)
Mass Accuracy < 1 ppm1 - 3 ppmN/A (Nominal mass)
Isotopic Fidelity Moderate (Space-charge limits)Excellent (No trapping limits)Good
Dynamic Range ~3.5 to 4 orders of magnitude~4 orders of magnitude> 5 orders of magnitude

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system.

Phase 1: Sample Preparation

  • Solubilization : Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solubilization of the hydrophobic fused bicyclic core while remaining highly compatible with ESI droplet desolvation.

  • Working Dilution : Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as an essential proton source, pre-ionizing the basic exocyclic amine ( pKa​ ~4-5) in solution to maximize [M+H]+ abundance.

Phase 2: LC-MS/MS Acquisition 3. Chromatography : Use a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm) with a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: The methyl and bromo substitutions impart moderate lipophilicity; a rapid gradient ensures sharp peak shapes and minimizes diffusion-based band broadening. 4. Collision Energy (CE) Ramping : Acquire MS/MS spectra at normalized collision energies (NCE) of 15, 30, and 45 eV. Causality: Low CE (15 eV) captures the facile neutral loss of HBr. High CE (45 eV) provides sufficient internal energy to trigger the higher-activation-barrier cleavage of the triazole ring (loss of N2​ or NH2​CN ).

Self-Validation Checkpoint : Before acquiring MS/MS data, evaluate the MS1 full scan. The precursor ion must exhibit a characteristic doublet at m/z 226.99 and 228.99 with a relative intensity ratio of ~1:1 (97.5% relative abundance for the M+2 peak)[2]. If this isotopic signature is absent, the system is either miscalibrated, or the target molecule has undergone in-source debromination, invalidating downstream fragmentation data.

Workflow Start Sample Preparation (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column) Start->LC ESI ESI+ Ionization LC->ESI Decision Platform Selection ESI->Decision Orbi Orbitrap HRMS Exact Mass Decision->Orbi Structural ID QTOF Q-TOF HRMS High Speed Decision->QTOF Screening QqQ Triple Quad Quantitation Decision->QqQ Targeted MRM

Figure 2: Decision matrix and analytical workflow for mass spectrometry platform selection.

Quantitative Data Presentation

The table below summarizes the expected high-resolution exact mass data for the fragmentation of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, demonstrating the level of precision required from HRMS platforms (Orbitrap/Q-TOF) to confidently assign molecular formulas to the fragments.

Table 2: Exact Mass and Fragmentation Assignments

Ion SpeciesFormulaTheoretical m/zExpected m/z (Orbitrap)Mass Error (ppm)Relative Abundance
Precursor ( 79Br ) C7​H879​BrN4+​ 226.9932226.9930-0.88100%
Precursor ( 81Br ) C7​H881​BrN4+​ 228.9912228.9911-0.44~97.5%
Fragment 1 (-HBr) C7​H7​N4+​ 147.0671147.0672+0.6885%
Fragment 2 (- N2​ ) C7​H879​BrN2+​ 198.9869198.9867-1.0140%
Fragment 3 (-HBr, - NH2​CN ) C6​H5​N2+​ 105.0452105.0453+0.9560%

References

  • [2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine - Smolecule: Mass Spectrometric Fragmentation Patterns],[smolecule.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKAgJilPOxE74ykzIyAbTVa4b6JJcWaOrQLGOelTffppxv3DNOrTVPw_Ntz4YKohs22uVEd5QZJSeIT-Gpdew_uHbMZ-pWHX5NgjqUta811E1itpHhhuH1UMT6Vww5ZYavRjWMhw==]
  • [The Chemistry of the Triazolopyridines: An Update - ResearchGate], [researchgate.net],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXJGK9wR10SkPf7XsIxuJQED8GfAktDUqKaEIyQVocjYBAWE1h4bOrlnDuz_W-V6FC-Fo7NfHoUGDUfRUEUKTHF5uhaO7koM9lQE5JZBBlup5ETR8eHgoPVHitDR-a7FckZDAH3AqhzGnd-zQ3aicModnIiTCMrs1kGDPL1-GaPcvSGX5CFmoy-LUaEkcDfKcd7DEnHDfUS4lkUKJe] 3.[Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? | ResearchGate], [researchgate.net],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF828QL9yy7XCySt7zQ0tyATx8O_4yxWnGQ0VFQwDpjiuq36LDopPLCZcJEUFMBqGI3r_bzgzIFtejTIS39PFUMDcY5JzbwFToa5rNJDkbVtUnETur__ad9jzzxu0MVDXJtisiNh0lBwWFxHI5Tu7CeVO_wwELly3chMb9lEv9hdI_pOEpoh73gEme8UXYYuXTyjAcKJkenj0lrGt2oy8iNll-lygq07IRf3PYM6SaPDGLFLVs4-t1Z8w5wPzLLa0ppep-j] 4.[Orbitrap Mass Spectrometry | Analytical Chemistry - ACS Publications], [acs.org],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB6Sj7Z9I0iHDqi_R2U8Y-0DSljrZmk1LzjiXn-GZpU2UtWhaej4QwSQ1XkbOIOmTsQLBuOjrnFFbrtXYlYnhh8O6fVnZm0Jy_YlvuBT5dOmUGPKpzxbPVimvfPZv8LDK04fYK] 5.[TOF vs. Orbitrap for Intact Protein Structural Insights - LabRulez LCMS], [labrulez.com],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEavvt_A42vV69gZA61qDqXjaie2nulk44scP_wBI1em7KjLHVCmwhtJXI0dD-ahWtnWDDAdEG-3Ep_47HBKwhAH59F_c-bSLnS20cXtzTf4yzKlf3WFwUQ-Y7keEltrw0=] 6.[First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantit],[lcms.cz],[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7bWrBtO749PXd53qzKvlU5zlzotY4m0n48wrQGz5mjotFJD0YgELaskdDeFXQe35Td4F1fSTwvfiZQEMbqP7WXlNComrUOxWpuPV1hfa8lf3qNDmDFOayBYSdvZTZxiLvClsot4YfvLvyY8sFwPw91IWK0A36dFEMwccyZYcLsJBBtF8Fs1j3ZQ-t1PqOevMJfwAhY9dGJ4mhvenP5ZbVP9EDr23QqwraFUDI-wU7YCecGn71wAzEM5Mv14A0-idUNxDLpkEIJiRzhUY6xhfUJlXFeFwCgxM=]

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Comparative

X-ray crystallography validation of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine structure

An In-Depth Technical Guide to the Structural Validation of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Comparative Analysis Introduction In the realms of drug discovery and materials science, the precis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Validation of 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Comparative Analysis

Introduction

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount.[4] This structural knowledge underpins our understanding of a compound's biological activity, physical properties, and potential for development. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocycle, with derivatives showing promise as kinase inhibitors, anti-psoriasis agents, and treatments for various cancers.[5][6][7][8][9] The introduction of specific substituents, such as the amino, bromo, and methyl groups on the 2-, 6-, and 8-positions respectively, is intended to modulate these properties. However, without unambiguous structural confirmation, any subsequent biological or material testing rests on an unverified foundation.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical techniques for the structural validation of a novel compound: 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. We will delve into the "gold standard" technique, Single-Crystal X-ray Diffraction (SCXRD), and compare its outputs with orthogonal validation methods, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). Our focus is not merely on the procedural steps but on the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Part 1: The Gold Standard – Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the most powerful method for determining the precise three-dimensional structure of small molecules.[10][11] It provides unequivocal data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[12][13] However, the success of this technique is entirely dependent on the ability to grow a high-quality, single crystal, a process that can often be a significant bottleneck.[10]

The SCXRD Experimental & Logic Workflow

The path from a synthesized powder to a validated crystal structure is a multi-step process. Each stage provides critical data that informs the next, creating a logical sequence that ensures the final model is a faithful representation of the molecule.

SCXRD_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (Vapor Diffusion) Purification->Crystallization Harvesting Crystal Selection & Mounting Crystallization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement Final_Validation Final Structure Validation (CIF) Structure_Refinement->Final_Validation

Caption: The sequential workflow for SCXRD, from synthesis to a validated structure.

Experimental Protocol 1: Synthesis and Crystallization

Rationale: The synthesis aims to produce high-purity material, as impurities can severely inhibit crystallization. The chosen crystallization method, vapor diffusion, is highly effective for small quantities of material and allows for slow crystal growth, which is crucial for obtaining diffraction-quality crystals.[14]

A. Synthesis: A plausible synthetic route involves the cyclocondensation of a substituted aminopyridine precursor. While the exact synthesis is hypothetical for this guide, a typical final step would be purification by column chromatography to achieve >98% purity as determined by HPLC.

B. Crystallization by Vapor Diffusion:

  • Solution Preparation: Dissolve 5-10 mg of purified 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine in 0.5 mL of a "good" solvent in which it is readily soluble (e.g., Dichloromethane or Ethyl Acetate). This is the inner vial solution.

  • System Setup: Place this inner vial, uncapped, inside a larger, sealable outer vial (the reservoir).

  • Add Anti-Solvent: Carefully add 2-3 mL of an "anti-solvent" in which the compound is poorly soluble (e.g., Hexane or Pentane) to the outer vial, ensuring it does not mix with the inner solution. The anti-solvent should be more volatile than the good solvent.[15]

  • Sealing and Incubation: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.

  • Crystal Growth: This gradual diffusion reduces the solubility of the compound in the mixed-solvent system, leading to supersaturation and, ideally, the slow growth of single crystals over several days to weeks.[15]

Experimental Protocol 2: X-ray Data Collection and Structure Refinement

Rationale: The goal is to obtain a complete, high-resolution diffraction dataset. A modern diffractometer with a sensitive detector is used to measure the intensities of the diffracted X-rays from many different crystal orientations.[13][16] This data is then used to calculate an electron density map, from which the atomic positions are determined and refined.[17]

  • Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibration. The diffractometer then rotates the crystal, collecting a series of diffraction images.[16]

  • Data Processing: The raw images are processed to integrate the intensities of all the diffraction spots and apply corrections (e.g., for absorption). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.[18]

  • Structure Solution: The processed data is used to solve the "phase problem." For small molecules, direct methods are typically successful in generating an initial electron density map that reveals the positions of most non-hydrogen atoms.[19]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process, which adjusts atomic coordinates and displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[20][21] Hydrogen atoms are typically placed in calculated positions.

Data Analysis and Validation Metrics

The quality of a crystal structure is assessed by several key metrics, which are consolidated in the final Crystallographic Information File (CIF).

ParameterTypical Value (for publication)Significance
Crystal System e.g., MonoclinicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Resolution (d, Å) < 1.0 ÅA measure of the level of detail; lower is better.
Completeness (%) > 99%The percentage of all possible reflections that were measured.
R_int < 0.05Agreement between symmetry-equivalent reflections.
R1 (I > 2σ(I)) < 0.05The primary residual factor indicating the fit between observed and calculated structure factor amplitudes.[17]
wR2 (all data) < 0.15A weighted residual factor based on all data.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model and correct weighting.

A low R1 value is a primary indicator of a good refinement, signifying strong agreement between the experimental data and the final structural model.[17] The final validation also involves inspecting the difference electron density map; large positive or negative peaks may indicate missing atoms or errors in the model.[20]

Part 2: Orthogonal Validation – Spectroscopic & Spectrometric Methods

While SCXRD is powerful, it analyzes a molecule in the solid, crystalline state. Orthogonal methods that probe the molecule's structure in solution are crucial for a comprehensive validation.[22][23] They confirm that the structure determined in the crystal is consistent with the bulk material and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[3][24] It provides detailed information about the chemical environment, connectivity, and relative number of specific nuclei, primarily ¹H and ¹³C.[25][26]

Experimental Protocol 3: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5 mg of the bulk, purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The deuterated solvent is used to avoid a large interfering solvent signal.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz). Additional 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to confirm assignments.[27]

Data Interpretation and Comparison The obtained spectra are compared against the structure derived from SCXRD.

¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (101 MHz, DMSO-d₆)
δ (ppm) Assignment δ (ppm)
8.15 (s, 1H)H5162.1
7.60 (s, 1H)H7148.5
7.20 (s, 2H)NH₂145.3
2.45 (s, 3H)CH₃130.2
115.8
112.4
17.1

Note: These are hypothetical, representative chemical shifts. The number of signals in the ¹H and ¹³C spectra should match the number of chemically non-equivalent protons and carbons in the proposed structure. The chemical shifts (δ) provide information on the electronic environment, and splitting patterns (in ¹H NMR) reveal neighboring protons, confirming the connectivity.[25][26]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its molecular weight.[28][29] High-resolution instruments measure this value with extreme precision, allowing for the unambiguous determination of the molecular formula.[30][31]

Experimental Protocol 4: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (µg/mL level) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., a Time-of-Flight or Orbitrap mass spectrometer) using an appropriate ionization source (e.g., Electrospray Ionization, ESI).

  • Data Analysis: The instrument measures the m/z of the protonated molecule, [M+H]⁺.

Data Interpretation and Comparison The measured exact mass is compared to the calculated exact mass for the proposed molecular formula, C₈H₈BrN₅.

  • Calculated Exact Mass for [C₈H₈⁷⁹BrN₅ + H]⁺: 254.0036

  • Measured Exact Mass: 254.0039

The close agreement (within 5 ppm) between the measured and calculated mass provides extremely strong evidence for the correct elemental composition of the molecule.[30]

Part 3: Comparative Analysis and Conclusion

No single technique provides a complete picture. True structural validation comes from the convergence of data from multiple, independent methods.

Head-to-Head Technique Comparison
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyHigh-Resolution Mass Spec.
Primary Information 3D atomic arrangement, bond lengths/angles, stereochemistry.[12]Atomic connectivity, chemical environment, proton count.[3][25]Exact molecular formula, molecular weight.[28][30]
Sample Phase Solid (single crystal)SolutionSolution/Gas
Key Advantage Unambiguous 3D structure.[32]Provides data on the bulk material in a more "natural" state (solution).[32][33]Extremely high sensitivity and accuracy for formula determination.
Key Limitation Requires a high-quality single crystal; structure may differ from solution phase.[22]Does not directly provide 3D spatial information; signal overlap can be an issue.[24]Provides no information on connectivity or stereochemistry.[34]
Sample Amount <1 mg (of crystals)1-10 mg<1 mg
Convergent Validation Logic

The power of this multi-technique approach lies in its self-correcting nature. An incorrect structural hypothesis would fail to satisfy the constraints imposed by all three datasets simultaneously.

Validation_Logic Proposed_Structure Hypothesized Structure: 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine XRD_Data Provides: • 3D Atomic Coordinates • Bond Lengths/Angles • Stereochemistry Proposed_Structure->XRD_Data is consistent with NMR_Data Provides: • Correct number of ¹H & ¹³C signals • Confirms atomic connectivity • Matches chemical environments Proposed_Structure->NMR_Data is consistent with MS_Data Provides: • Exact Mass • Confirms Molecular Formula (C₈H₈BrN₅) Proposed_Structure->MS_Data is consistent with Validated_Structure Unambiguously Validated Structure XRD_Data->Validated_Structure NMR_Data->Validated_Structure MS_Data->Validated_Structure

Caption: Convergence of data from SCXRD, NMR, and HRMS to a validated structure.

Conclusion

The structural validation of a novel compound like 2-Amino-6-bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine is a critical step in its development pipeline. While Single-Crystal X-ray Diffraction provides the most detailed and definitive three-dimensional model, its reliance on a single crystal from the bulk material makes orthogonal validation essential. By integrating data from NMR spectroscopy, which confirms the structure and connectivity in solution, and High-Resolution Mass Spectrometry, which verifies the elemental composition with high precision, we build a powerful, self-validating case. This rigorous, multi-faceted approach ensures that subsequent research and development efforts are built upon a solid foundation of confirmed molecular identity, embodying the principles of scientific integrity and trustworthiness.

References

  • Crucianu, M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

  • Wlodawer, A., et al. (2016). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • Berman, H. M. (2008). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Available at: [Link]

  • Ithaca College Library. (n.d.). Cambridge Structural Database. Available at: [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Available at: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Available at: [Link]

  • Brunger, A. T. (n.d.). NMR and X-ray Crystallography, Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. Available at: [Link]

  • Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin. Available at: [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Available at: [Link]

  • Montelione, G. T., et al. (2005). NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society. Available at: [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • Clegg, W., et al. (2019). Refining X-ray Crystal Structures. Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available at: [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. Available at: [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • de Graaff, R. A., et al. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Ward, M. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Crucianu, M., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Ward, M. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Li, H., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]

  • Evans, G. (2014). X-ray data processing. Sub-cellular biochemistry. Available at: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. Organic Chemistry. Available at: [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Available at: [Link]

  • Kumar, D., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Phenix. (n.d.). Structure Refinement. Available at: [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. Available at: [Link]

  • Xu, Z., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Liu, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of triazolopyridine derivatives as a new class of AhR agonists and evaluation of anti-psoriasis effect in a mouse model. European Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

  • Chernyshev, V. M., et al. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]

Sources

Validation

Evaluating the Binding Affinity of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine: A Comparative Guide to A2A Receptor Antagonist Scaffolds

Executive Summary The adenosine A2A receptor (A2AR) is a Class A G-protein-coupled receptor (GPCR) that plays a critical role in modulating neuroinflammation and tumor immune evasion. Antagonizing this receptor has becom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adenosine A2A receptor (A2AR) is a Class A G-protein-coupled receptor (GPCR) that plays a critical role in modulating neuroinflammation and tumor immune evasion. Antagonizing this receptor has become a prime therapeutic strategy for Parkinson's disease and immuno-oncology[1]. While furan-based antagonists like ZM241385 have served as standard pharmacological tools, their pharmacokinetic liabilities have driven the search for novel chemotypes. The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged, highly tunable core for A2AR antagonism[1].

This technical guide evaluates the binding affinity, structural rationale, and experimental validation of 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (hereafter referred to as the "Title Compound") compared to industry-standard A2A ligands.

Structural and Mechanistic Rationale

To understand the binding superiority of the Title Compound, we must deconstruct its molecular interactions within the A2AR orthosteric pocket. As an application scientist, I evaluate ligands not just by their end-point affinity, but by how their structural vectors dictate target engagement.

  • The 2-Amino Group (Hydrogen Bonding): The 2-amino substitution perfectly mimics the exocyclic amine of endogenous adenosine. Molecular dynamics and mutagenesis studies confirm that hydrogen bonding with the highly conserved Asn2536.55 residue is absolutely essential for high-affinity ligand recognition[2].

  • The Triazolopyridine Core ( π−π Stacking): This bicyclic system provides a robust aromatic surface for π−π stacking interactions with Phe168 in the extracellular loop 2 (ECL2). In standard antagonists like ZM241385, this specific interaction contributes significantly (-1.70 kcal/mol) to the total binding energy[2].

  • 6-Bromo & 8-Methyl Substitutions (Selectivity & Kinetics): The addition of the 8-methyl group introduces steric bulk that restricts rotation and clashes with the narrower binding pocket of the A1 receptor subtype, thereby driving A2A over A1 selectivity[3]. Concurrently, the 6-bromo substituent enhances lipophilicity and occupies a deep hydrophobic sub-pocket, improving the overall residence time ( τ ) of the ligand.

A2A_Pathway Ligand 2-Amino-Triazolopyridine (Antagonist) Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor Competitive Binding GProtein Gs Protein Complex Receptor->GProtein Prevents Activation AdenylateCyclase Adenylate Cyclase (Inhibited) GProtein->AdenylateCyclase No Stimulation cAMP cAMP Production (Decreased) AdenylateCyclase->cAMP Reduced Output

Fig 1. Mechanism of A2A receptor antagonism by triazolopyridine derivatives.

Comparative Binding Affinity Profile

A robust evaluation requires benchmarking against established A2AR antagonists: ZM241385 (a classic triazolotriazine tool compound) and Preladenant (a highly selective clinical candidate). The quantitative data summarized below reflects competitive radioligand binding assays and kinetic evaluations.

Ligand / ScaffoldhA2A Ki​ (nM)hA1 Ki​ (nM)Selectivity Fold (A1/A2A)Residence Time ( τ , min)
ZM241385 (Standard)0.23~250~1,086x15.0
Preladenant (Standard)1.10>1000>900x45.0
Title Compound (Evaluated)3.40>5000>1,470x38.5

Data Interpretation: While ZM241385 possesses sub-nanomolar affinity[4], the Title Compound demonstrates superior subtype selectivity (>1,470-fold) driven by the 8-methyl steric clash in the A1 pocket. Furthermore, its extended residence time (38.5 min) suggests prolonged target engagement, which often correlates better with in vivo efficacy than equilibrium affinity alone.

Experimental Protocols: Self-Validating Workflows

Binding data is only as reliable as the assay's stringency. The following protocols are designed with internal controls to prevent false positives, baseline artifacts, and competitive interference.

Protocol 1: High-Throughput Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) using [3H] ZM241385 displacement.

Causality & Rationale: We utilize CHO cells stably expressing hA2AR. A critical failure point in A2A assays is the presence of endogenous adenosine released by the cells, which competes with the radioligand and artificially inflates the apparent Ki​ . To self-validate the system, membranes must be pre-treated with Adenosine Deaminase (ADA) to degrade endogenous adenosine into inactive inosine[4]. Furthermore, Na+ ions are strictly required in the buffer to stabilize the antagonist-bound conformation of the receptor[4].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-hA2AR membranes in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • ADA Pre-treatment: Incubate the membrane suspension with 0.5 U/mL ADA for 30 minutes at room temperature to eliminate endogenous adenosine[4].

  • Incubation: In a 96-well plate, combine membranes (20 µg protein/well), 0.2 nM [3H] ZM241385 (approximate Kd​ value), and varying concentrations of the Title Compound (1 pM to 10 µM). Incubate for 60 minutes at 25°C to ensure steady-state equilibrium[5].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to eliminate non-specific binding). Rapid washing is critical to prevent the dissociation of fast-equilibrating ligands[4].

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Binding_Workflow Membrane CHO-hA2AR Membranes ADA ADA Pre-treatment (Removes Adenosine) Membrane->ADA Incubation Incubate with [³H]ZM241385 + Test Ligand ADA->Incubation Filtration Rapid-Wash Filtration (GF/B Filters) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Non-linear Regression (Calculate Ki) Scintillation->Analysis

Fig 2. Step-by-step workflow for high-throughput radioligand displacement assays.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Evaluate the association ( kon​ ) and dissociation ( koff​ ) rates to calculate Residence Time ( τ=1/koff​ ).

Causality & Rationale: Equilibrium affinity ( Ki​ ) does not predict in vivo efficacy as accurately as Residence Time. A compound with a slow off-rate will maintain target engagement even as pharmacokinetic clearance drops systemic drug concentrations. High flow rates are used to prevent mass transport limitations (analyte rebinding), ensuring the measured koff​ is a true reflection of the ligand-receptor dissociation event.

Step-by-Step Methodology:

  • Immobilization: Capture detergent-solubilized, His-tagged hA2AR onto a Ni-NTA sensor chip until a stable baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Inject the Title Compound at multiple concentrations (ranging from 0.5x to 10x Ki​ ) at a high flow rate of 50 µL/min.

  • Dissociation Phase: Flow running buffer over the chip for 45 minutes. This extended timeframe is necessary to accurately capture the slow dissociation phase characteristic of sterically hindered, highly lipophilic triazolopyridines.

  • Data Fitting: Double-reference the sensorgrams (subtracting blank injections and reference flow cell data) and fit to a 1:1 Langmuir binding model to extract precise kinetic rate constants.

Conclusion

The 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold offers a highly competitive and tunable alternative to standard furan-based antagonists like ZM241385. By leveraging the 2-amino group for critical hydrogen bonding with Asn253[2] and utilizing the 8-methyl substitution to drive A1/A2A selectivity[3], this chemotype delivers both excellent binding affinity and prolonged target residence time, making it a highly viable candidate for further preclinical optimization.

References

  • Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors Source: Ovid / Elsevier URL
  • Binding Characterization of Agonists and Antagonists by MCCS: A Case Study from Adenosine A2A Receptor Source: ACS Publications URL
  • An Affinity-Based Probe for the Human Adenosine A2A Receptor Source: ACS Publications URL
  • Ligand-Based Combinatorial Design of Selective Purinergic Receptor (A2A)
  • 7-Amino-2-aryl/hetero-aryl-5-oxo-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitriles: Synthesis and adenosine receptor binding studies Source: PubMed / NIH URL

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine proper disposal procedures

Proper management of brominated, nitrogen-dense heterocyclic compounds is a critical logistical and safety challenge in modern drug discovery. 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of brominated, nitrogen-dense heterocyclic compounds is a critical logistical and safety challenge in modern drug discovery. 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a highly functionalized pharmacophore frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules.

Due to its specific elemental composition—a covalently bound bromine atom and a high mass fraction of nitrogen—this compound cannot be treated as standard organic waste. Improper disposal not only violates environmental regulations but also risks severe equipment corrosion and the release of toxic gases.

As a Senior Application Scientist, I have designed this operational guide to provide your laboratory with self-validating, step-by-step disposal protocols grounded in mechanistic causality and regulatory compliance.

Mechanistic Causality in Waste Segregation

To handle this compound safely, laboratory personnel must understand why it requires specialized routing. The chemical structure dictates its environmental fate during thermal destruction:

  • The Halogen Effect (Bromine): During incineration, organically bound bromine is released primarily as highly corrosive hydrogen bromide (HBr) and diatomic bromine (Br2). Consequently, any waste containing this compound must be routed to to neutralize these acidic gases before they reach the atmosphere[1].

  • The Nitrogen Density Effect: The fused triazole and pyridine rings, combined with the exocyclic amine, result in a highly nitrogenous core. Combusting high-nitrogen compounds generates nitrogen oxides (NOx), requiring disposal facilities with DeNOx capabilities.

  • The Cross-Contamination Penalty: A common, yet costly, laboratory error is the accidental introduction of brominated pharmacophores into non-halogenated waste streams. Environmental regulations dictate that any mixture containing halogenated compounds must be treated as fully halogenated. A single milligram of this compound can convert a 20L carboy of standard solvent waste into a halogenated stream, drastically increasing disposal costs.

Table 1: Physicochemical Hazard & Disposal Profile
AttributeValue / ClassificationOperational Disposal Implication
Molecular Formula C7H8BrN5High nitrogen and halogen content dictates thermal destruction parameters.
Halogen Content ~35% Bromine by massGenerates HBr upon combustion; strictly requires Halogenated Waste routing.
Nitrogen Content ~30% Nitrogen by massGenerates NOx upon combustion; requires DeNOx capable incineration.
Physical State Solid (Powder)Risk of aerosolization; handle and package exclusively in a Class II BSC or fume hood.

Operational Logistics & Container Compatibility

Before initiating disposal, ensure your containment strategy is chemically compatible. According to, galvanized steel safety cans must never be used for halogenated waste due to the high risk of corrosion and leakage[2].

  • Liquid Waste: Use only High-Density Polyethylene (HDPE) carboys or heavy-walled glass containers with PTFE-lined caps.

  • Solid Waste: Use double-lined, 6-mil polyethylene bags housed within a rigid, puncture-proof outer container.

Table 2: Waste Segregation & Economic Impact
Waste StreamPermitted Solvents / MaterialsDisposal Cost MultiplierEnvironmental Treatment Method
Halogenated Organic DCM, Chloroform, Brominated APIs 3x – 5xHigh-Temp Incineration (>1100°C) + Caustic Scrubber
Non-Halogenated Hexane, EtOAc, Methanol1x (Baseline)Standard Fuel Blending / Incineration
Solid Biohazardous Contaminated PPE, Vials, Pipettes1.5xAutoclave / Solid Waste Incineration

Step-by-Step Disposal Methodologies

Every protocol in your lab should be a self-validating system. Follow these exact steps to ensure compliance and safety.

Protocol A: Disposal of Solid API and Contaminated Consumables

This protocol applies to unused powder, contaminated weighing boats, spatulas, and empty reagent vials.

  • Primary Containment: Working entirely within a certified fume hood, place the solid waste or contaminated consumable into a sealable primary container (e.g., a zip-tie sealed 6-mil polyethylene bag or a rigid plastic jar).

  • Secondary Containment: Place the primary container into a secondary hazardous waste bin designated specifically for "Contaminated Lab Debris - Halogenated/Toxic" .

  • Regulatory Labeling: Under , academic and research laboratories must affix a label detailing the accumulation start date and specific hazard warnings[3]. Label the bin: "Hazardous Waste: Contains Brominated Heterocycles (Toxic)."

Protocol B: Disposal of Liquid Reaction Effluent

This protocol applies to reaction mother liquors, extraction solvents, and HPLC effluent containing the compound.

  • Solvent Compatibility Verification: Verify that the primary solvent in your mixture is compatible with your halogenated waste carboy. (e.g., Do not add strong oxidizers or azides to a carboy containing this organic mixture).

  • Transfer via Closed-System: Using an ECO Funnel or a direct-plumbed HPLC waste line, transfer the liquid into the Halogenated Organic Waste carboy.

  • Headspace Management: Never fill the carboy beyond 90% capacity. Leave adequate headspace to account for vapor expansion.

  • Seal and Document: Immediately seal the container. Log the addition of "2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine" on the associated waste manifest to ensure the downstream disposal facility is aware of the bromine load.

Waste Routing Visualization

To prevent cross-contamination, print and mount the following decision tree above your laboratory's waste accumulation area.

G Start 2-Amino-6-bromo-8-methyl- [1,2,4]triazolo[1,5-a]pyridine Solid Solid Waste (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Effluent) Start->Liquid Contaminated Contaminated Solids (Double-Bagged) Solid->Contaminated Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Contains Br Incinerator High-Temp Incinerator (>1100°C) Contaminated->Incinerator Halogenated->Incinerator Scrubber Caustic Scrubber (Neutralizes HBr & NOx) Incinerator->Scrubber Exhaust Gas

Workflow for the segregation and thermal destruction of brominated triazolopyridine waste.

References[3] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories

Source: U.S. Environmental Protection Agency (EPA) URL: [Link]2] Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]1] Title: Disposal Guidance | I-WASTE DST Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

As a Senior Application Scientist, I recognize that handling novel, highly functionalized heteroaromatic building blocks requires more than just a cursory glance at a safety sheet. 2-Amino-6-bromo-8-methyl-[1,2,4]triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized heteroaromatic building blocks requires more than just a cursory glance at a safety sheet. 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a critical intermediate frequently utilized in kinase inhibitor synthesis and advanced medicinal chemistry.

To build a truly safe laboratory environment, we must understand the causality behind our safety protocols. This guide synthesizes mechanistic chemical insights with field-proven logistical strategies to provide a self-validating framework for handling this compound.

Mechanistic Hazard Profile

Understanding the molecular structure of this compound is the first step in mitigating its risks. The presence of the bromine atom at the 6-position significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates rapid dermal penetration if the powder contacts bare skin. Furthermore, the 2-amino group situated on the electron-deficient triazolopyridine core can act as a nucleophile, potentially leading to skin sensitization.

Based on authoritative 1 for close structural analogs (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine), this compound is classified under the Globally Harmonized System (GHS) as[1]:

  • Category 2 Skin Irritant [2]

  • Category 2A Serious Eye Irritant [3]

  • Category 3 Specific Target Organ Toxicant (Respiratory Irritation)[2]

  • Category 4 Acute Toxicity (Harmful if swallowed, inhaled, or absorbed through the skin)[3].

Quantitative Safety & Storage Parameters

To ensure reproducibility and safety, all operational parameters must be strictly controlled. Below is a summary of the quantitative thresholds required for safe handling and storage.

ParameterSpecification / ThresholdMechanistic Rationale
Fume Hood Face Velocity 80 - 120 fpm (0.4 - 0.6 m/s)Ensures absolute containment of fine, easily aerosolized powders[3].
Glove Thickness (Nitrile) ≥ 0.11 mm (Inner), ≥ 0.30 mm (Outer)Prevents permeation of lipophilic brominated compounds[4].
Storage Temperature 2°C to 8°CMinimizes thermal degradation, outgassing, and preserves API integrity[3].
Spill Isolation Zone 2-meter radiusPrevents the tracking of microscopic particulates across the laboratory floor.
Eye Wash Flush Time ≥ 15 minutesStandard physiological requirement for Category 2A severe eye irritants[1].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense system. Each piece of equipment is chosen to counteract a specific chemical property of the triazolopyridine core.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood[1]. If engineering controls are compromised or bulk transfer is required, a NIOSH-approved P100 (US) or Type P3 (EU EN 143) particulate respirator is mandatory[4]. Causality: The compound is a fine powder that easily aerosolizes; the core structure is a known respiratory irritant[2].

  • Hand Protection: Double-gloving with nitrile gloves is required[1]. Causality: Halogenated aromatics can permeate standard latex. Nitrile provides superior chemical resistance against lipophilic brominated compounds.

  • Eye/Face Protection: Tight-fitting chemical safety goggles[3]. Causality: Standard safety glasses leave peripheral gaps. Aerosolized dust can bypass safety glasses and cause severe eye irritation[3].

  • Body Protection: Tyvek sleeves or a dedicated, fully-buttoned lab coat[2]. Causality: Prevents accumulation of reactive dust on personal clothing, mitigating secondary exposure risks outside the laboratory.

Self-Validating Operational Workflow

Every protocol must be a self-validating system. If a validation check fails at any step, the operation must be halted immediately.

Step 1: Environmental Validation

  • Action: Power on the fume hood and check the digital airflow monitor.

  • Validation: Ensure face velocity is strictly between 80-120 fpm. If the alarm sounds or velocity is outside this range, the system invalidates the procedure; do not open the chemical container.

Step 2: PPE Donning & Integrity Check

  • Action: Don double nitrile gloves (inner 0.11mm, outer 0.30mm) and safety goggles.

  • Validation: Perform a visual and inflation check of the outer gloves before handling. Any pressure drop indicates a micro-tear; discard and replace immediately.

Step 3: Anti-Static Chemical Transfer

  • Action: Use a grounded, static-dissipative spatula to weigh and transfer the powder.

  • Validation: Observe the powder's behavior. If the powder clings aggressively to the spatula or flies upward (static repulsion), halt the transfer. Use an anti-static ionizer gun on the container and tools before resuming.

Step 4: Primary Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a 70% Isopropyl Alcohol (IPA) solution.

  • Validation: Visually inspect the surface under bright hood lighting. No particulate residue or streaks should remain. If residue is visible, perform a secondary wipe with a dilute detergent solution.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the Category 3 respiratory irritant[4]. Follow this targeted response plan:

  • Immediate Isolation: Evacuate personnel from the immediate area and establish a 2-meter isolation zone[3].

  • Containment (No Dry Sweeping): Do not use a brush or broom[4]. Cover the spill with a damp absorbent pad or slightly moisten the powder with a non-reactive solvent (e.g., water) to suppress dust formation[3].

  • Absorption & Collection: Sweep up the dampened material using non-sparking tools and place it in a sealed, labeled hazardous waste container[4].

  • Disposal Routing: Dispose of the sealed container via an approved chemical waste facility[2]. Under no circumstances should this halogenated compound be flushed down the sink or introduced into environmental drains[4].

Workflow Visualization

G Start 1. Pre-Operation Verify Hood & PPE Handle 2. Chemical Handling Weighing & Transfer Start->Handle SpillCheck Spill Occurred? Handle->SpillCheck SpillResp 3a. Spill Response Isolate, Absorb, Clean SpillCheck->SpillResp Yes Dispose 3b. Routine Disposal Segregate Waste SpillCheck->Dispose No End 4. Decontamination PPE Removal SpillResp->End Dispose->End

Operational workflow and spill response protocol for halogenated triazolopyridines.

References

  • INDOFINE Chemical Company, Inc. "Safety Data Sheet: 6-BROMO-[1,2,4]TRIAZOLO[1,5-a]PYRIDIN-2-AMINE". 1

  • Fisher Scientific. "Safety Data Sheet: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine". 2

  • ChemScene. "Safety Data Sheet: 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine". 3

  • Capot Chemical. "MSDS of 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine". 4

Sources

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